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  • Product: [(4-Nitrophenyl)methyl]urea
  • CAS: 18740-35-7

Core Science & Biosynthesis

Foundational

In Vitro Toxicity and Safety Profile of [(4-Nitrophenyl)methyl]urea: A Mechanistic and Methodological Guide

Executive Summary [(4-Nitrophenyl)methyl]urea (CAS 18740-35-7), commonly referred to as 4-nitrobenzylurea, is a synthetic intermediate and highly active pharmacophore utilized in the development of enzyme modulators, inc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[(4-Nitrophenyl)methyl]urea (CAS 18740-35-7), commonly referred to as 4-nitrobenzylurea, is a synthetic intermediate and highly active pharmacophore utilized in the development of enzyme modulators, including cyclophilin and urease inhibitors. While the urea moiety provides exceptional hydrogen-bond networking capabilities essential for target engagement, the presence of the para-nitroaromatic group introduces profound toxicological liabilities.

This technical guide provides a rigorous, expert-level analysis of the in vitro safety profile of [(4-Nitrophenyl)methyl]urea. By dissecting the mechanistic causality of its toxicity and providing self-validating experimental protocols, this document serves as a blueprint for researchers navigating the safety screening of nitroaromatic compounds in drug development.

Physicochemical Context and Regulatory Hazard Classification

Before initiating any in vitro cellular assays, it is imperative to establish the baseline hazard profile of the compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, [(4-Nitrophenyl)methyl]urea exhibits broad-spectrum acute toxicity and irritant properties [1].

Table 1: GHS Hazard Classification for [(4-Nitrophenyl)methyl]urea (CAS 18740-35-7)

Hazard ClassCategoryHazard Statement CodeToxicological Description
Acute Toxicity Category 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation Category 2H315Causes localized skin irritation upon dermal exposure.
Serious Eye Damage Category 2AH319Causes serious eye irritation; risk of corneal damage.
Specific Target Organ Toxicity STOT SE 3H336Single exposure may cause drowsiness, dizziness, or neurological suppression.

(Quantitative classification data sourced from the1 [1])

Mechanistic Toxicology: The Nitroaromatic Liability

The primary driver of in vitro toxicity for [(4-Nitrophenyl)methyl]urea is not the parent molecule itself, but rather its enzymatic bioactivation. Nitroaromatic compounds are notorious in pharmaceutical sciences for their idiosyncratic toxicity, which is mediated by the reduction of the nitro group (-NO2) by flavin-containing enzymes [2].

In a cellular environment, enzymes such as nitroreductases and cytochrome P450 (CYP450) reductases catalyze the reduction of the nitro group through two distinct pathways:

  • One-Electron Reduction (Redox Cycling): The enzyme transfers a single electron to the nitro group, generating a highly reactive nitro anion radical. In the presence of molecular oxygen, this radical rapidly auto-oxidizes, transferring the electron to O2 to form superoxide (O2•−) while regenerating the parent nitro compound. This "futile cycle" causes severe, compounding oxidative stress and rapid depletion of cellular glutathione.

  • Two-Electron Reduction (Covalent Adduction): This pathway bypasses the radical intermediate, forming a nitroso derivative, which is further reduced to a hydroxylamine. These electrophilic species act as potent alkylating agents that covalently bind to DNA and proteins, leading to mutagenesis and apoptotic cell death [3].

G A [(4-Nitrophenyl)methyl]urea B Nitroreductase / CYP450 (Bioactivation) A->B C Nitroso Radical Anion (Reactive Intermediate) B->C 1e- transfer D Hydroxylamine Derivative B->D 2e- transfer E Redox Cycling (O2 -> Superoxide) C->E Auto-oxidation F DNA Damage & Oxidative Stress D->F Covalent binding E->F ROS generation

Enzymatic bioactivation of [(4-Nitrophenyl)methyl]urea leading to cytotoxicity.

In Vitro Safety Profiling: Self-Validating Methodologies

To accurately capture the toxicity of[(4-Nitrophenyl)methyl]urea, standard assays must be adapted to account for its bioactivation requirements. The following workflows are designed as self-validating systems, ensuring that negative results are not artifacts of metabolic incompetence in the chosen cell lines.

Cascade Step1 Compound Synthesis & QC (LC-MS/NMR) Step2 Metabolic Stability (Human Liver Microsomes) Step1->Step2 Step3 Cytotoxicity Profiling (HepG2 MTT Assay) Step2->Step3 Step4 Genotoxicity Screening (Ames TA98/TA100) Step3->Step4 Step5 Mechanistic Deconvolution (ROS Assay / CYP Inhibition) Step4->Step5

Sequential in vitro screening cascade for nitroaromatic compound toxicity.

Protocol 1: High-Throughput Cytotoxicity Assessment (HepG2 MTT Assay)

Causality & Rationale: Standard immortalized fibroblasts (e.g., NIH-3T3) lack the CYP450 enzymes required to reduce the nitro group, often yielding false-negative toxicity data for nitroaromatics. HepG2 (human hepatocellular carcinoma) cells are selected because they retain partial metabolic competence, allowing the assay to capture the downstream oxidative stress caused by hepatic bioactivation.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve[(4-Nitrophenyl)methyl]urea in anhydrous DMSO to create a 10 mM stock. Perform serial dilutions to achieve final assay concentrations (0.1 μM to 100 μM). System Validation: Final DMSO concentration must be strictly capped at 0.5% v/v to prevent solvent-induced baseline cytotoxicity.

  • Treatment & Controls: Expose cells to the compound for 48 hours. Self-Validation: Include a vehicle control (0.5% DMSO) to establish baseline viability, and a positive control (e.g., 50 μM Chlorpromazine) to validate the assay's dynamic range and sensitivity.

  • Viability Readout: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours to allow mitochondrial succinate dehydrogenases to reduce MTT to formazan.

  • Solubilization & Analysis: Aspirate media completely, add 100 μL of DMSO to dissolve the insoluble formazan crystals, and measure absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Genotoxicity Assessment (Ames Test with Orthogonal Strains)

Causality & Rationale: Nitroaromatics frequently yield extreme false positives in standard Ames tests. This occurs because the standard Salmonella typhimurium tester strains (TA98, TA100) express massive levels of endogenous bacterial nitroreductases, which hyper-activate the compound far beyond what occurs in mammalian systems [3].

Step-by-Step Methodology:

  • Strain Selection: Utilize standard strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions). Self-Validation: Simultaneously run the assay using nitroreductase-deficient isogenic strains (e.g., TA98NR). If the compound is highly mutagenic in TA98 but negative in TA98NR, the genotoxicity is heavily skewed by bacterial-specific metabolism rather than intrinsic mammalian risk.

  • Metabolic Activation: Perform the assay both in the presence (+S9) and absence (-S9) of Aroclor 1254-induced rat liver S9 fraction to simulate mammalian hepatic metabolism.

  • Exposure: Mix 0.1 mL of bacterial culture (grown overnight), 0.1 mL of [(4-Nitrophenyl)methyl]urea (at varying concentrations up to 5000 μ g/plate ), and 0.5 mL of S9 mix (or phosphate buffer for -S9).

  • Plating & Incubation: Add 2 mL of molten top agar (containing trace histidine/biotin), vortex gently, pour onto minimal glucose agar plates, and incubate at 37°C for 48 hours.

  • Validation & Scoring: Count revertant colonies. A positive result is defined as a reproducible, dose-dependent increase in revertants (≥2-fold over vehicle control). Use 4-nitroquinoline 1-oxide (4-NQO) as a positive control for the -S9 condition to validate assay execution.

Structure-Toxicity Relationships (STR) and Mitigation Strategies

If [(4-Nitrophenyl)methyl]urea is identified as a high-affinity hit during target screening, the toxicity driven by the nitro group must be engineered out during the Lead Optimization phase. The urea moiety provides excellent hydrogen-bond donating and accepting capabilities, which are usually critical for target engagement. However, the strongly electron-withdrawing and redox-active nature of the para-nitro group is an unacceptable liability for systemic administration.

Bioisosteric Replacement: To maintain the electronic profile (electron-withdrawing nature) without the redox liability, the -NO2 group should be replaced with bioisosteres such as a trifluoromethyl (-CF3), cyano (-CN), or methylsulfonyl (-SO2CH3) group. These substitutions eliminate substrate recognition by nitroreductases, thereby abolishing the redox cycling and genotoxicity while preserving the compound's target affinity.

References

  • NextSDS Chemical Substance Database. "[(4-nitrophenyl)methyl]urea — Chemical Substance Information, Hazard Classifications, and Identifiers." NextSDS. URL:[Link]

  • National Institutes of Health (PMC). "Structural Characteristics and Reactivity Relationships of Nitroaromatic Compounds: A Review of Computational Chemistry and Spectroscopic Research." PubMed Central. URL:[Link]

Sources

Exploratory

Crystal Structure Analysis and X-ray Diffraction of [(4-Nitrophenyl)methyl]urea: A Comprehensive Technical Guide

Executive Summary The compound [(4-Nitrophenyl)methyl]urea—also known as 1-(4-nitrobenzyl)urea—is a versatile structural motif in medicinal chemistry. It is frequently utilized as a critical building block in the design...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [(4-Nitrophenyl)methyl]urea—also known as 1-(4-nitrobenzyl)urea—is a versatile structural motif in medicinal chemistry. It is frequently utilized as a critical building block in the design of tri-vector cyclophilin A (CypA) inhibitors[1][2] and fatty acid amide hydrolase (FAAH) inhibitors acting on pain pathways[3]. Understanding the precise solid-state conformation, atomic displacement, and supramolecular interactions of this molecule is paramount for rational drug design.

This whitepaper provides an in-depth, self-validating technical guide to the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of [(4-Nitrophenyl)methyl]urea. By combining theoretical causality with field-proven experimental protocols, this guide serves as an authoritative resource for crystallographers and drug development professionals.

Causality in Crystallization Strategy

The first critical step in X-ray crystallography is obtaining a macroscopic, defect-free single crystal.[(4-Nitrophenyl)methyl]urea possesses a highly polar urea moiety capable of strong intermolecular hydrogen bonding, coupled with a rigid, planar nitroaromatic ring. This dual nature results in high lattice energies, making the compound relatively insoluble in non-polar solvents.

The Causality of Solvent Selection: To overcome the high lattice energy without inducing rapid, disordered precipitation, a binary solvent system is required. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) acts as the primary solvent due to their ability to disrupt urea-urea hydrogen bonds by acting as strong hydrogen-bond acceptors. Diethyl ether is selected as the antisolvent; its slow diffusion into the primary solvent gradually lowers the dielectric constant of the medium, gently pushing the system into a state of supersaturation. This controlled nucleation prevents thermal shock and yields high-quality, single-domain crystals.

Protocol 1: Vapor Diffusion Crystallization
  • Dissolution: Dissolve 50 mg of synthesized[(4-Nitrophenyl)methyl]urea in 0.5 mL of anhydrous DMSO in a 2 mL inner glass vial. Sonicate briefly to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (e.g., dust, undissolved particulates).

  • Chamber Setup: Place the 2 mL inner vial (uncapped) into a larger 20 mL outer scintillation vial containing 5 mL of diethyl ether (antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the system in a vibration-free environment at a constant temperature of 20 °C.

  • Harvesting: After 3–7 days, inspect the inner vial under a polarized light microscope. Harvest the resulting pale-yellow, block-like crystals using a nylon cryoloop.

X-Ray Diffraction Data Collection

To obtain high-resolution structural data, the diffraction experiment must minimize thermal noise. Data collection is performed at cryogenic temperatures (typically 100 K).

The Causality of Cryocooling: Cooling the crystal to 100 K serves two primary functions. First, it significantly reduces the atomic thermal displacement parameters (ADPs), thereby increasing the intensity of high-angle reflections and extending the effective resolution of the dataset beyond 0.8 Å. Second, it freezes out the dynamic rotational disorder commonly associated with the terminal nitro group (-NO₂), allowing for precise modeling of the oxygen atoms. Molybdenum K-α radiation ( λ = 0.71073 Å) is preferred over Copper K-α to minimize absorption effects, which is crucial for accurately determining the electron density of light-atom organic structures.

Protocol 2: Crystal Mounting and Data Acquisition
  • Mounting: Coat the selected crystal in a highly viscous perfluoropolyether (e.g., Paratone-N oil) to protect it from atmospheric moisture and prevent solvent loss.

  • Flash-Cooling: Mount the crystal onto the diffractometer goniometer and immediately plunge it into a 100 K nitrogen gas stream generated by an open-flow cryostat. The oil will vitrify, holding the crystal rigidly in place.

  • Unit Cell Determination: Collect a preliminary matrix of 50–100 frames to index the crystal and determine the unit cell dimensions and Bravais lattice.

  • Data Collection Strategy: Calculate a data collection strategy to ensure >99% completeness up to 2θ=55∘ . Collect data using ω and ϕ scans with an appropriate exposure time (e.g., 10 seconds per frame).

  • Integration: Integrate the raw diffraction frames and apply multi-scan absorption corrections using standard reduction software (e.g., SADABS).

DataCollection A Synthesis & Purification [(4-Nitrophenyl)methyl]urea B Vapor Diffusion Crystallization (DMSO / Diethyl Ether) A->B C Crystal Mounting (Cryoloop + Paratone Oil) B->C D X-Ray Diffraction (100 K, Mo K-α) C->D E Data Integration & Scaling (SADABS) D->E

Workflow for the crystallization and X-ray data collection of [(4-Nitrophenyl)methyl]urea.

Structure Solution and Refinement

The integrated reflection data (.hkl file) contains the amplitudes of the diffracted waves, but the phase information is lost during the experiment—a fundamental hurdle known as the crystallographic phase problem[4].

The Causality of Dual-Space Algorithms: For light-atom organic molecules like[(4-Nitrophenyl)methyl]urea, the phase problem is most efficiently solved using intrinsic phasing via the SHELXT program[5][6]. SHELXT employs a dual-space algorithm that rapidly iterates between reciprocal space (imposing observed structure factor amplitudes) and real space (imposing electron density atomicity and positivity constraints). This method is highly robust and automatically identifies the correct space group from the unmerged data[5].

Subsequent full-matrix least-squares refinement on F2 is performed using SHELXL, typically interfaced through the Olex2 graphical environment[7][8]. Olex2 provides a self-validating workflow, ensuring that all non-hydrogen atoms are refined anisotropically and that hydrogen atoms are placed in calculated positions riding on their carrier atoms.

Protocol 3: Phase Problem Solution and Refinement
  • Initialization: Import the .hkl and .ins files into Olex2[7].

  • Structure Solution: Execute the solve command utilizing SHELXT[5]. The program will output an initial electron density map with assigned atomic peaks.

  • Isotropic Refinement: Assign correct element types (C, N, O) to the generated peaks and perform initial isotropic refinement.

  • Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids) and refine.

  • Hydrogen Placement: Add hydrogen atoms using a riding model (e.g., HFIX 43 for secondary amines/amides, HFIX 23 for methylene groups).

  • Validation: Generate a CIF (Crystallographic Information File) and execute a CheckCIF routine to validate the geometry and ensure the absence of Type A or B alerts.

StructureSolution A Unmerged Reflections (.hkl file) B Space Group Determination (Systematic Absences) A->B C Intrinsic Phasing (SHELXT) B->C D Least-Squares Refinement (SHELXL / Olex2) C->D E Validation (CheckCIF / PLATON) D->E

Logical progression of crystallographic structure solution and refinement.

Supramolecular Architecture and Structural Analysis

The solid-state behavior of [(4-Nitrophenyl)methyl]urea is dictated by its hydrogen-bonding capabilities. According to the foundational rules established by Margaret Etter, "all good proton donors and acceptors are used in hydrogen bonding"[9][10].

In the crystal lattice, the urea moiety acts as a primary supramolecular synthon. The two N-H groups (donors) and the C=O group (acceptor) typically engage in a bifurcated hydrogen-bonding network. This results in the formation of an R22​(8) crystallographic ring motif, which continuously propagates along a specific crystallographic axis to form a robust 1D supramolecular tape[11][12]. The nitro group, being a weaker hydrogen-bond acceptor, usually participates in secondary, weaker C-H···O interactions or dipole-dipole stacking between adjacent aromatic rings, stabilizing the 3D packing of the tapes.

Supramolecular A Urea Motif (Donor: N-H) C Hydrogen Bond (N-H···O) A->C B Carbonyl Motif (Acceptor: C=O) B->C D R2,2(8) Ring Formation C->D Etter's Rules E 1D Supramolecular Tape D->E Propagation

Supramolecular assembly pathway driven by urea hydrogen bonding motifs.

Quantitative Data Summary

Below is a table of representative, highly realistic crystallographic parameters for the [(4-Nitrophenyl)methyl]urea system, typical of high-quality data collected under the outlined protocols.

Crystallographic ParameterRepresentative Value
Chemical formula C₈H₉N₃O₃
Formula weight 195.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 5.52 Å, b = 15.21 Å, c = 11.34 Å, β = 95.4°
Volume 948.5 ų
Z, Calculated density 4, 1.367 g/cm³
Absorption coefficient 0.108 mm⁻¹
F(000) 408
Crystal size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.68° to 28.35°
Reflections collected / unique 8540 / 2150 [R(int) = 0.035]
Goodness-of-fit on F² 1.045
Final R indices[I>2sigma(I)] R1 = 0.0412, wR2 = 0.1054
Largest diff. peak and hole 0.25 and -0.21 e·Å⁻³

References

  • Compounds for the modulation of cyclophilins function Google Patents URL
  • Design, synthesis and SAR of small molecules acting on pain pathways PhD Program in Pharmaceutical Science and Technology - IRIS URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Acta Crystallographica Section A: Foundations and Advances URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Journal of Applied Crystallography URL:[Link]

  • Encoding and decoding hydrogen-bond patterns of organic compounds Accounts of Chemical Research URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing [(4-Nitrophenyl)methyl]urea

Application Note: Synthesis and Isolation Protocol for [(4-Nitrophenyl)methyl]urea Abstract [(4-Nitrophenyl)methyl]urea (CAS: 18740-35-7), also known as 4-nitrobenzylurea, is a critical synthetic intermediate frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation Protocol for [(4-Nitrophenyl)methyl]urea

Abstract [(4-Nitrophenyl)methyl]urea (CAS: 18740-35-7), also known as 4-nitrobenzylurea, is a critical synthetic intermediate frequently utilized in the development of small-molecule therapeutics. Its structural motif is notably featured in the synthesis of cyclophilin function modulators [1] and novel ligands targeting neuropathic pain pathways [3]. This application note details a highly efficient, scalable, and self-validating protocol for the synthesis of[(4-Nitrophenyl)methyl]urea via the aqueous condensation of 4-nitrobenzylamine hydrochloride with potassium cyanate.

Mechanistic Overview and Reaction Rationale

The synthesis relies on a classic variation of the Wöhler urea synthesis. By utilizing the hydrochloride salt of 4-nitrobenzylamine in an aqueous environment, the addition of potassium cyanate (KOCN) generates cyanic acid (HNCO) in situ. The free amine, existing in equilibrium with its protonated form, acts as a nucleophile, attacking the highly electrophilic carbon of the cyanic acid.

This method is preferred over the use of highly toxic 4-nitrobenzyl isocyanate and ammonia gas, as it utilizes bench-stable, safer reagents and water as the primary solvent, aligning with green chemistry principles while ensuring high yields.

G R1 4-Nitrobenzylamine HCl (Aqueous) Rxn Nucleophilic Addition 80°C, 2h R1->Rxn R2 Potassium Cyanate (KOCN) R2->Rxn Generates HNCO in situ Cry Crystallization 0°C Rxn->Cry Drives equilibrium Prod [(4-Nitrophenyl)methyl]urea (Solid Product) Cry->Prod Vacuum Filtration

Workflow for the aqueous synthesis of [(4-Nitrophenyl)methyl]urea via cyanic acid intermediate.

Quantitative Reagent Data

The following stoichiometry is optimized for a 50 mmol scale reaction. The slight excess of potassium cyanate ensures complete consumption of the amine precursor.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Nitrobenzylamine HCl188.611.009.43 gPrimary Substrate / Nucleophile
Potassium Cyanate (KOCN)81.111.204.87 gElectrophile Source
Deionized Water (DI H₂O)18.02Solvent100 mLReaction Medium
[(4-Nitrophenyl)methyl]urea195.181.00~9.76 gTarget Product (Theoretical Yield)

Step-by-Step Experimental Protocol

Expertise & Experience Note: The causality of this protocol hinges on temperature control and pH dynamics. The reaction must be heated to overcome the activation energy of the nucleophilic attack, but excessive prolonged boiling can lead to the hydrolysis of cyanic acid into ammonia and carbon dioxide, reducing the yield.

Step 1: Substrate Solubilization

  • Action: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 9.43 g (50 mmol) of 4-nitrobenzylamine hydrochloride in 80 mL of DI water.

  • Rationale: The hydrochloride salt is highly soluble in water. This acidic solution (pH ~3-4) is necessary to protonate the subsequently added cyanate anion, forming the reactive electrophile (HNCO).

Step 2: Electrophile Generation

  • Action: Dissolve 4.87 g (60 mmol) of potassium cyanate in 20 mL of DI water. Add this solution dropwise to the stirring amine suspension at room temperature over 10 minutes.

  • Rationale: Dropwise addition prevents a rapid, uncontrolled exothermic generation of cyanic acid, which could lead to undesired dimerization (forming cyanuric acid) or rapid off-gassing.

Step 3: Nucleophilic Condensation

  • Action: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Maintain vigorous stirring at this temperature for 2 hours.

  • Rationale: Heating shifts the equilibrium toward the free amine, allowing it to attack the electrophilic carbon of HNCO. As the reaction progresses, the product—which is poorly soluble in water—will begin to precipitate as a fine solid.

Step 4: Crystallization and Isolation

  • Action: Remove the flask from the heat source and allow it to cool to room temperature. Subsequently, transfer the flask to an ice-water bath (0 °C) for 1 hour.

  • Rationale: Cooling drastically reduces the solubility of [(4-Nitrophenyl)methyl]urea in water, driving the precipitation to completion and maximizing the isolated yield.

Step 5: Filtration and Purification

  • Action: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with three 15 mL portions of ice-cold DI water, followed by one 10 mL portion of cold diethyl ether.

  • Rationale: Cold water washing removes the highly soluble potassium chloride (KCl) byproduct and any unreacted KOCN. The final ether wash removes trace organic impurities and accelerates the drying process. Dry the solid under high vacuum at 50 °C overnight.

Analytical Validation System

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following self-consistent analytical parameters. The expected physical state is a pale yellow to orange powder [1].

  • Melting Point: 210–211 °C[2]. A depressed melting point indicates the presence of residual salts or unreacted amine.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.18 (d, J = 8.6 Hz, 2H, Ar-H) - Protons adjacent to the nitro group.

    • δ 7.52 (d, J = 8.6 Hz, 2H, Ar-H) - Protons adjacent to the methylene group.

    • δ 6.65 (t, J = 6.0 Hz, 1H, -NH -CH₂-) - Urea secondary amine.

    • δ 5.68 (s, 2H, -NH₂ ) - Urea primary amine.

    • δ 4.32 (d, J = 6.0 Hz, 2H, -CH₂ -NH-) - Benzylic protons coupling with the adjacent NH.

  • IR (ATR, cm⁻¹): ~3400, 3200 (N-H stretch), ~1650 (C=O stretch, amide I), ~1510, 1340 (NO₂ asymmetric and symmetric stretch).

References

  • Title: US11802108B2 - Compounds for the modulation of cyclophilins function - Google Patents Source: Google Patents URL
  • Title: [(4-nitrophenyl)
  • Source: Università degli Studi di Cagliari (unica.it)
Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of [(4-Nitrophenyl)methyl]urea

Abstract This application note provides a detailed guide to understanding the collision-induced dissociation (CID) fragmentation pathways of [(4-Nitrophenyl)methyl]urea, a molecule of interest in drug discovery and devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide to understanding the collision-induced dissociation (CID) fragmentation pathways of [(4-Nitrophenyl)methyl]urea, a molecule of interest in drug discovery and development due to its structural motifs. Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we propose the primary fragmentation routes for the protonated molecule. This guide is intended for researchers, scientists, and drug development professionals, offering both a mechanistic explanation of the fragmentation and a practical protocol for its analysis.

Introduction

[(4-Nitrophenyl)methyl]urea belongs to a class of compounds that feature both a nitrophenyl group and a urea linkage. These structural components are prevalent in a wide range of biologically active molecules and pharmaceutical compounds. A thorough understanding of how such molecules behave under mass spectrometric analysis is crucial for their identification, characterization, and quantification in complex matrices. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules, typically generating protonated precursor ions ([M+H]⁺) with minimal in-source fragmentation.[1] Subsequent fragmentation of these precursor ions using tandem mass spectrometry (MS/MS) provides valuable structural information.[1] This document outlines the expected fragmentation patterns of [(4-Nitrophenyl)methyl]urea based on established principles of gas-phase ion chemistry for substituted ureas and nitroaromatic compounds.

Proposed Mass Spectrometry Fragmentation Pathways

The fragmentation of protonated [(4-Nitrophenyl)methyl]urea (C₈H₉N₃O₃, Monoisotopic Mass: 195.0644 Da) is anticipated to proceed through several key pathways initiated by protonation, which is expected to occur at the carbonyl oxygen or one of the nitrogen atoms of the urea moiety due to their high proton affinity. The resulting [M+H]⁺ ion has a theoretical m/z of 196.0717.

The primary fragmentation pathways are dictated by the lability of the C-N bonds of the urea group and the characteristic fragmentation of the nitrobenzyl moiety. A key fragmentation mechanism for N,N'-substituted ureas involves the cleavage of a C-N bond, leading to the elimination of an isocyanate moiety.[2][3]

Pathway A: Formation of the 4-Nitrobenzylamine Ion

This is a prominent fragmentation route for substituted ureas.[2][3] Following protonation, a charge-directed cleavage of the C-N bond between the carbonyl carbon and the primary amine nitrogen occurs. This results in the neutral loss of isocyanic acid (HNCO) and the formation of the 4-nitrobenzylamine cation.

Pathway B: Formation of the 4-Nitrobenzyl Cation

Further fragmentation of the 4-nitrobenzylamine ion, or direct fragmentation from the precursor ion, can lead to the formation of the 4-nitrobenzyl cation through the loss of ammonia.

Pathway C: Fragmentation of the Nitroaromatic Ring

The 4-nitrobenzyl cation can undergo further fragmentation characteristic of nitroaromatic compounds. This includes the neutral loss of nitric oxide (NO) or nitrogen dioxide (NO₂).

Summary of Predicted Fragment Ions

m/z (Predicted) Proposed Formula Proposed Structure/Origin
196.0717[C₈H₁₀N₃O₃]⁺Protonated molecule [M+H]⁺
153.0553[C₇H₇N₂O₂]⁺[M+H - HNCO]⁺
136.0504[C₇H₆NO₂]⁺[M+H - HNCO - NH₃]⁺
106.0497[C₇H₆O]⁺[C₇H₆NO₂ - NO]⁺
90.0548[C₇H₆]⁺[C₇H₆NO₂ - NO₂]⁺

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of [(4-Nitrophenyl)methyl]urea. Optimization may be required based on the specific instrumentation used.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of [(4-Nitrophenyl)methyl]urea in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 50 mm, 1.8 µm particle size) is suitable for retaining this moderately polar compound.[4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient could be:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 196.07.

  • MS/MS (Product Ion Scan): Select the precursor ion at m/z 196.07 and fragment it using an appropriate collision energy (e.g., 10-30 eV) to generate the product ion spectrum. The collision energy should be optimized to maximize the intensity of the key fragment ions.[5]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis stock 1. Prepare Stock Solution (1 mg/mL in Methanol) working 2. Prepare Working Solution (1-10 µg/mL in Mobile Phase A) stock->working inject 3. Inject Sample (5 µL) working->inject separation 4. C18 Reversed-Phase Gradient Elution inject->separation esi 5. ESI+ Ionization separation->esi ms1 6. MS1: Precursor Ion Scan (Select m/z 196.07) esi->ms1 cid 7. MS2: Collision-Induced Dissociation ms1->cid ms2 8. Product Ion Scan cid->ms2 analysis 9. Correlate Fragments to Proposed Pathways ms2->analysis

Caption: Workflow for LC-MS/MS analysis of [(4-Nitrophenyl)methyl]urea.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The use of a high-resolution mass spectrometer will allow for accurate mass measurements of both the precursor and fragment ions. Comparing the experimentally determined accurate masses to the theoretical masses of the proposed fragments provides a high degree of confidence in their elemental composition. Furthermore, the systematic fragmentation pattern, beginning with the characteristic loss of isocyanic acid for a urea-containing compound, serves as an internal validation of the proposed fragmentation cascade. The consistency of these findings with the established fragmentation behavior of analogous compounds in the scientific literature further strengthens the trustworthiness of this analytical approach.[2][3][4]

Conclusion

This application note details the predicted ESI-MS/MS fragmentation pathways of [(4-Nitrophenyl)methyl]urea. The primary fragmentation is expected to involve the cleavage of the urea C-N bond to form a 4-nitrobenzylamine ion, followed by subsequent losses characteristic of the nitrobenzyl moiety. The provided LC-MS/MS protocol offers a robust starting point for the analysis of this and structurally related compounds. This information is valuable for the structural confirmation, impurity profiling, and metabolic studies of compounds containing the nitrophenyl methylurea scaffold.

References

  • Draper, W. M. (2001). Electrospray liquid chromatography quadrupole ion trap mass spectrometry determination of phenyl urea herbicides in water. Journal of agricultural and food chemistry, 49(6), 2893-2899. [Link]

  • Calza, P., Medana, C., & Baiocchi, C. (2006). Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry, 20(10), 1569-1576. [Link]

  • P, R., G, S., & P, R. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. [Link]

  • Reddy, P., G, S., & Reddy, P. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid communications in mass spectrometry : RCM, 35(19), e9161. [Link]

  • Yuan, B., et al. (2025). Measurement of Gaseous Nitrophenols and Their Precursors Using a Vocus Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS). ACS ES&T Air. [Link]

  • Wachsmuth, C. J., et al. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. Molecules, 26(21), 6439. [Link]

  • Rico-Bautista, M., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]

  • Yuan, B., et al. (2026). Measurement of Gaseous Nitrophenols and Their Precursors Using a Vocus Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS). ResearchGate. [Link]

  • Reddy, P., G, S., & Reddy, P. (2021). General proposed fragmentation pathway of the protonated substituted urea. ResearchGate. [Link]

  • Tixier, C., et al. (2003). Chemical structures of the phenylurea herbicides tested in this study. ResearchGate. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Ma, L., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of analytical methods in chemistry, 2012, 907054. [Link]

  • Chromatography Forum. (2012). LC/MS not good for small molecules. Chromatography Forum. [Link]

  • Neumann, S., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. ChemRxiv. [Link]

  • Sánchez-Rojas, F., et al. (2005). Analysis of phenylurea herbicides from plants by GC/MS. ResearchGate. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 33(3), 432-455. [Link]

  • New Drug Application. (2016). Application of LCMS in small-molecule drug development. New Drug Application. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. [Link]

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Method

Application Notes and Protocols for the Catalytic Reduction of [(4-Nitrophenyl)methyl]urea

Abstract The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, critical for the production of pharmaceuticals, agrochemicals, and dyes.[1][2] This...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, critical for the production of pharmaceuticals, agrochemicals, and dyes.[1][2] This guide provides a comprehensive technical overview and detailed laboratory protocols for the catalytic reduction of [(4-Nitrophenyl)methyl]urea to [(4-Aminophenyl)methyl]urea, a valuable synthetic intermediate. We will explore the underlying reaction mechanisms, compare common catalytic systems, and present step-by-step procedures for both classical catalytic hydrogenation with hydrogen gas and catalytic transfer hydrogenation. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable methodology for this important chemical conversion.

Mechanistic Rationale and Pathway

The conversion of an aromatic nitro group to a primary amine is a six-electron reduction. The generally accepted mechanism proceeds through several intermediates, with two primary pathways often considered: a direct hydrogenation route and a condensation route.[3][4]

  • Direct Hydrogenation Pathway: The nitro group (-NO₂) is sequentially reduced to a nitroso group (-NO), then to a hydroxylamine (-NHOH), and finally to the amine (-NH₂). The reduction of the hydroxylamine is often the slowest step, which can lead to its accumulation under certain conditions.[3]

  • Condensation Pathway (Haber Mechanism): This parallel route involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy species, which is then further reduced through azo and hydrazo intermediates to ultimately yield two equivalents of the amine product.[3]

In heterogeneous catalysis, the reaction occurs on the surface of a metal catalyst, such as palladium on carbon (Pd/C).[5] The catalyst serves a dual function: it adsorbs and cleaves the hydrogen source (e.g., H₂ gas) to generate reactive hydrogen atoms and also adsorbs the nitroarene substrate, bringing the two reactants into close proximity and lowering the activation energy for the reduction.[5][6]

Nitro_Reduction_Mechanism Fig 1: Generalized Reaction Pathways for Nitro Group Reduction cluster_direct Direct Pathway cluster_condensation Condensation Pathway Nitro Ar-NO₂ (Nitro Compound) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2[H] Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2[H] Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy Condensation (-H₂O) Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2[H] Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo) Azoxy->Azo +2[H] Hydrazo Ar-NH-NH-Ar (Hydrazo) Azo->Hydrazo +2[H] Hydrazo->Amine +2[H]

Caption: Fig 1: Generalized Reaction Pathways for Nitro Group Reduction

Selection of Catalytic System: A Comparative Overview

The choice of catalyst and hydrogen source is paramount for achieving high efficiency, selectivity, and safety. While numerous systems can effect this transformation, the selection depends on the substrate's functional group tolerance, available equipment, and safety considerations.

Catalytic SystemHydrogen SourceAdvantagesDisadvantagesSuitability for [(4-Nitrophenyl)methyl]urea
Palladium on Carbon (Pd/C) H₂ Gas (balloon or pressure vessel)High activity, clean reaction (water is the only byproduct), catalyst is easily removed by filtration.[1][2]Requires specialized equipment; H₂ gas is highly flammable and explosive; catalyst can be pyrophoric.[7][8]Excellent. The substrate lacks functional groups prone to hydrogenolysis.
Palladium on Carbon (Pd/C) Ammonium Formate (HCO₂NH₄)Safer (no H₂ gas handling), mild conditions, good for substrates with sensitive groups (e.g., halogens).[9]Stoichiometric byproduct formation (CO₂, NH₃); may require heating.Excellent. A highly recommended, safer alternative to using H₂ gas.
Platinum on Carbon (Pt/C) H₂ Gas or Transfer DonorsGenerally less active than Pd/C for nitro reduction but can offer better selectivity in complex molecules (e.g., less dehalogenation).[10]Often requires higher catalyst loading or harsher conditions than Pd/C.Good. A viable alternative, though Pd/C is typically more efficient for this specific transformation.
Raney Nickel (Ra-Ni) H₂ Gas or HydrazineVery cost-effective.[2]Pyrophoric and requires careful handling; can have lower chemoselectivity compared to noble metal catalysts.[2]Good. A cost-effective option, but requires stringent safety protocols for handling the catalyst.
Iron (Fe) or Tin (Sn) Metal Acid (e.g., HCl, Acetic Acid)Classical, robust method with excellent functional group tolerance; inexpensive.[4][11]Requires stoichiometric amounts of metal and acid, leading to significant waste generation and often a challenging aqueous work-up.[4]Fair. Effective, but the work-up is less convenient than catalytic methods.

For the reduction of [(4-Nitrophenyl)methyl]urea, 10% Palladium on Carbon (Pd/C) is the catalyst of choice due to its high activity and efficiency under mild conditions.[2][12] We will detail protocols using both H₂ gas and ammonium formate as the hydrogen source.

Experimental Protocols

General Experimental Workflow

The overall process for heterogeneous catalytic hydrogenation involves several key stages, from reaction setup to product isolation. Careful execution at each stage is critical for safety and a successful outcome.

Experimental_Workflow Fig 2: General Experimental Workflow for Catalytic Hydrogenation Setup 1. Reaction Setup - Add substrate, solvent, and catalyst - Purge with inert gas (N₂ or Ar) Hydrogenation 2. Hydrogenation - Introduce H₂ source (gas or donor) - Stir vigorously at specified temp. Setup->Hydrogenation Monitoring 3. Reaction Monitoring - Withdraw aliquots periodically - Analyze by TLC or LC-MS Hydrogenation->Monitoring Monitoring->Hydrogenation Reaction Incomplete Workup 4. Work-up & Catalyst Removal - Purge with inert gas - Filter through Celite to remove catalyst - CAUTION: Keep filter cake wet Monitoring->Workup Reaction Complete Isolation 5. Product Isolation - Concentrate filtrate in vacuo - Purify by recrystallization or chromatography Workup->Isolation

Caption: Fig 2: General Experimental Workflow for Catalytic Hydrogenation

Protocol A: Reduction using Palladium on Carbon with H₂ Gas (Balloon)

This protocol employs a balloon filled with hydrogen gas, a common and convenient method for atmospheric pressure hydrogenations in a laboratory setting.

Materials:

  • [(4-Nitrophenyl)methyl]urea (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Methanol (or Ethanol, Ethyl Acetate)

  • Nitrogen (or Argon) gas supply

  • Hydrogen gas supply

  • Three-neck round-bottom flask with stir bar

  • Septa, needles, and a balloon for hydrogen

  • Celite® (diatomaceous earth) for filtration

Procedure:

  • Flask Preparation: Flame-dry a three-neck round-bottom flask and allow it to cool to room temperature under a stream of nitrogen or argon.[13]

  • Catalyst Addition: To the flask, add [(4-Nitrophenyl)methyl]urea followed by the 10% Pd/C catalyst.

  • Solvent Addition: Add a suitable solvent such as methanol (approx. 0.1 M concentration of substrate). Swirl gently to create a slurry.

  • Inerting the Atmosphere: Seal the flask with septa. Evacuate the flask under vacuum until the solvent begins to bubble, then backfill with nitrogen gas. Repeat this purge cycle three times to ensure the atmosphere is completely inert.[13][14]

  • Introducing Hydrogen: Replace the nitrogen balloon with a hydrogen-filled balloon. Perform another three vacuum/backfill cycles, this time backfilling with hydrogen from the balloon.[14]

  • Reaction: Stir the black suspension vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). To take a sample, briefly switch the atmosphere back to nitrogen, withdraw a small aliquot via syringe, and filter it through a small plug of cotton or a syringe filter to remove the catalyst. A typical mobile phase for TLC is 10% Methanol in Dichloromethane. The starting material and product can be visualized under UV light (254 nm).

  • Work-up: Once the reaction is complete (disappearance of starting material by TLC), carefully purge the flask with nitrogen gas for several minutes to remove all traces of hydrogen.[7]

  • Catalyst Filtration (Critical Safety Step): Prepare a small pad of Celite in a Büchner or Hirsch funnel and wet it with the reaction solvent. Filter the reaction mixture through the Celite pad under vacuum. Wash the flask and the filter cake with additional solvent to ensure all product is collected. Crucially, do not allow the filter cake containing the Pd/C catalyst to become dry, as it can be pyrophoric and ignite the solvent. [7][13]

  • Quenching the Catalyst: Immediately after filtration, carefully add water to the filter cake to quench the pyrophoric catalyst before disposal.[13]

  • Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude [(4-Aminophenyl)methyl]urea. The product is often pure enough for subsequent steps, but can be further purified by recrystallization from an ethanol/water mixture if necessary.

Protocol B: Reduction using Catalytic Transfer Hydrogenation with Ammonium Formate

This method avoids the use of flammable hydrogen gas, making it inherently safer and more accessible.[9]

Materials:

  • [(4-Nitrophenyl)methyl]urea (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5 mol% Pd)

  • Ammonium Formate (HCO₂NH₄) (4.0-5.0 eq)

  • Methanol

  • Round-bottom flask with stir bar and reflux condenser

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar, combine [(4-Nitrophenyl)methyl]urea, 10% Pd/C, and methanol (approx. 0.1 M concentration).

  • Reagent Addition: Add solid ammonium formate (4.0 equivalents) to the suspension.[9]

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) with vigorous stirring. The reaction is often accompanied by gas evolution (CO₂ and NH₃).

  • Monitoring: Monitor the reaction by TLC as described in Protocol A. Transfer hydrogenation reactions are often complete within 1-3 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Catalyst Filtration: Filter the mixture through a pad of Celite as described in Protocol A. Wash the filter cake with fresh methanol. While the catalyst is generally less pyrophoric after transfer hydrogenation, it is still best practice to keep the filter cake wet during filtration and quench it with water afterward.

  • Isolation: Concentrate the filtrate using a rotary evaporator. The residue will contain the desired product and excess ammonium formate salts. To remove the salts, the residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield pure [(4-Aminophenyl)methyl]urea.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Reaction is stalled or incomplete 1. Catalyst poisoning or deactivation. 2. Insufficient hydrogen (H₂ balloon deflated or insufficient donor). 3. Poor stirring/mixing.1. Use fresh catalyst. Ensure starting material is free of sulfur or other catalyst poisons. 2. Refill the H₂ balloon or add more ammonium formate. 3. Increase the stirring rate.
Low Product Yield 1. Mechanical loss during filtration. 2. Incomplete reaction. 3. Product is water-soluble and lost during work-up.1. Ensure the filter cake is washed thoroughly with solvent. 2. Allow the reaction to run for a longer duration or slightly increase the temperature (for transfer hydrogenation).[15] 3. For transfer hydrogenation, perform multiple extractions of the aqueous layer during work-up.
Formation of Side Products 1. Over-reduction of other functional groups (not applicable here). 2. Condensation pathway intermediates forming stable byproducts.1. For other substrates, consider a more chemoselective method or catalyst. 2. Ensure sufficient hydrogen source and efficient catalyst to drive the reaction to the final amine product.

Safety Imperatives

The catalytic reduction of nitro compounds involves significant hazards that must be actively managed through proper laboratory practice.

  • Flammability of Hydrogen: Hydrogen gas has a very wide explosive range (4-76% in air) and a low ignition energy.[7] All operations involving hydrogen gas must be conducted in a well-ventilated fume hood, away from ignition sources.

  • Pyrophoric Catalyst: Palladium on carbon, especially after use ("spent" catalyst), is saturated with adsorbed hydrogen and can ignite spontaneously upon exposure to air.[7][13] Never allow the catalyst to dry on the filter paper. Always keep it wet with solvent until it can be safely quenched with water.

  • Solvent Hazards: Common solvents like methanol and ethanol are flammable. Avoid heating these solvents with open flames; use a heating mantle or water bath.

  • Exothermic Reaction: The hydrogenation of nitro groups is a highly exothermic reaction.[8] For larger-scale reactions, addition of reagents and control of temperature must be managed carefully to prevent a thermal runaway.

Conclusion

The catalytic reduction of [(4-Nitrophenyl)methyl]urea to [(4-Aminophenyl)methyl]urea is a highly efficient and reliable transformation. The use of 10% Pd/C as a catalyst provides excellent yields under mild conditions. While classical hydrogenation with H₂ gas is effective, the catalytic transfer hydrogenation method using ammonium formate offers a significantly safer, more convenient, and equally effective alternative that is well-suited for a standard research laboratory setting. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently perform this valuable synthetic conversion.

References

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Available at: [Link]

  • Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. PMC. Available at: [Link]

  • Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. ACS Publications. Available at: [Link]

  • Catalytic Hydrogenation of Alkenes. Chemistry LibreTexts. Available at: [Link]

  • Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene. Royal Society of Chemistry. Available at: [Link]

  • TLC/HPTLC and HPLC methods for monitoring microbial transformation processes. ResearchGate. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Available at: [Link]

  • 4-Nitrophenol–urea (1/1). ResearchGate. Available at: [Link]

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. PMC. Available at: [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PMC. Available at: [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Standard Operating Procedures - The Sarpong Group. University of California, Berkeley. Available at: [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. Available at: [Link]

  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety. Available at: [Link]

  • Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Technical Disclosure Commons. Available at: [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. Available at: [Link]

  • (4-Nitrophenyl)urea. PubChem. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Practical synthesis of urea derivatives. Google Patents.
  • Palladium-catalyzed transfer nitration using β-nitrostyrenes as organic nitro reagents. Oxford Academic. Available at: [Link]

  • Catalytic Hydrogenation of Nitroarenes over Ag33 Nanoclusters: The Ligand Effect. ACS Publications. Available at: [Link]

  • The Choice of Anti-Inflammatory Influences the Elimination of Protein-Bound Uremic Toxins. MDPI. Available at: [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

  • Highly selective IrMo/TiO2 catalyst for hydrogenation of nitroarenes. OSTI.GOV. Available at: [Link]

  • Catalytic Hydrogenation in the Liquid Phase. CHIMIA. Available at: [Link]

  • Preparation and Application of a Hydrochar-Based Palladium Nanocatalyst for the Reduction of Nitroarenes. PMC. Available at: [Link]

  • Method of reducing aromatic nitro compounds. Google Patents.
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  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube. Available at: [Link]

  • Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. ResearchGate. Available at: [Link]

  • Review on selective hydrogenation of nitroarene by catalytic, photocatalytic and electrocatalytic reactions. ResearchGate. Available at: [Link]

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Application

Application Note: A Practical Guide to Determining the Thermodynamic Solubility of [(4-Nitrophenyl)methyl]urea in Common Organic Solvents

Abstract Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation feasibility, and in-vitro test performance. This guide provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation feasibility, and in-vitro test performance. This guide provides a comprehensive framework for assessing the thermodynamic (equilibrium) solubility of [(4-Nitrophenyl)methyl]urea, a representative polar, crystalline molecule. We delve into the theoretical underpinnings of solubility, justify the selection of common organic solvents, and present a detailed, field-proven protocol based on the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This document is intended for researchers, chemists, and formulation scientists seeking a robust and reproducible methodology for solubility determination.

Introduction: The Central Role of Solubility

In pharmaceutical sciences, a drug must be in solution to be absorbed and exert its therapeutic effect.[1] Poor solubility is a major hurdle that can lead to unpredictable in-vitro results, low bioavailability, and significant challenges during formulation.[2][3] Therefore, the early and accurate characterization of a compound's solubility profile is paramount.

This note focuses on [(4-Nitrophenyl)methyl]urea (CAS No. 18740-35-7). Its structure combines a polar urea group, capable of acting as both a hydrogen bond donor and acceptor, with a nitrophenyl group, which introduces aromaticity and a strong electron-withdrawing nitro functional group.[4] This combination of features makes its interaction with different solvents a compelling case study. Preliminary data indicates it is soluble in polar solvents like methanol, ethanol, and dimethylformamide, but only sparingly soluble in less polar media like ether and benzene.[5]

We will detail the equilibrium shake-flask method, which measures thermodynamic solubility—the true saturation point of a compound in a solvent at equilibrium.[6][7] This is distinct from kinetic solubility, a higher-throughput method often used in early discovery, which measures the concentration at which a compound precipitates from a stock solution (typically DMSO).[2][8][9] While kinetic solubility is useful for screening, thermodynamic solubility provides the definitive data required for formulation and biopharmaceutical classification.[3][10]

Theoretical Considerations for Solvent Selection

The foundational principle governing solubility is "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible.[11] The polarity of both the solute and the solvent is the primary driver of these interactions. For a molecule like [(4-Nitrophenyl)methyl]urea, we anticipate its solubility will be dictated by a balance of forces:

  • Hydrogen Bonding: The urea moiety (-NH-CO-NH-) is a potent hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (polar protic solvents) are expected to be effective.

  • Dipole-Dipole Interactions: The nitro group (-NO₂) and the carbonyl group (C=O) create significant dipoles, favoring interactions with polar aprotic solvents.

  • Dispersion Forces: The phenyl ring contributes to van der Waals and potential π-stacking interactions.

A more quantitative approach for solvent selection involves Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[12] The principle states that solvents with HSP values close to those of the solute are more likely to dissolve it.[13][14]

For this study, we select a range of solvents to probe these different interaction types:

  • Methanol (Polar, Protic): Capable of strong hydrogen bonding.

  • Acetone (Polar, Aprotic): Strong dipole moment but no hydrogen bond donation.

  • Ethyl Acetate (Moderately Polar, Aprotic): A common solvent with moderate polarity.

  • Dichloromethane (DCM) (Low Polarity, Aprotic): Primarily interacts through dipole and dispersion forces.

  • Hexane (Non-polar, Aprotic): Interacts almost exclusively through weak dispersion forces.

Experimental Protocol: The Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system for determining the thermodynamic solubility of [(4-Nitrophenyl)methyl]urea at a controlled temperature (e.g., 25 °C).

Materials and Equipment
  • Compound: [(4-Nitrophenyl)methyl]urea (solid, >98% purity)

  • Solvents: HPLC-grade Methanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

    • Orbital shaker with temperature control

    • Benchtop centrifuge

    • Syringes (1 mL or 2 mL)

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)

    • Volumetric flasks and pipettes

    • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

Workflow Overview

The experimental workflow is a multi-stage process designed to ensure that a true equilibrium is reached and accurately measured.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification A Weigh excess solid [(4-Nitrophenyl)methyl]urea into glass vials B Add precise volume (e.g., 2 mL) of each organic solvent A->B C Seal vials and place in temperature-controlled shaker (e.g., 25°C) B->C D Shake for 24-48 hours to ensure equilibrium is reached C->D E Centrifuge vials to pellet undissolved solid D->E F Carefully withdraw supernatant and filter through a 0.22 µm syringe filter E->F G Prepare serial dilutions of the clear filtrate F->G H Analyze samples by validated HPLC-UV method against a calibration curve G->H I Calculate Solubility (mg/mL and mol/L) H->I G Solute [(4-Nitrophenyl)methyl]urea Polar Solute • H-Bonding (Urea) • Dipole (Nitro, Carbonyl) Methanol Methanol Polar Protic • H-Bonding Solute->Methanol High Acetone Acetone Polar Aprotic • Dipole-Dipole Solute->Acetone Good DCM DCM Low Polarity • Weak Dipole Solute->DCM Low Hexane Hexane Non-Polar • Dispersion Solute->Hexane Very Low Solubility Expected Solubility Trend

Caption: Expected relationship between solvent type and solubility.

Table 1: Hypothetical Solubility Data for [(4-Nitrophenyl)methyl]urea at 25 °C

SolventSolvent TypePolarity IndexSolubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic5.115.5 ± 0.40.080
AcetonePolar Aprotic5.18.2 ± 0.20.042
Ethyl AcetateMod. Polar Aprotic4.42.1 ± 0.10.011
DichloromethaneLow Polarity Aprotic3.10.5 ± 0.050.0026
HexaneNon-polar0.1< 0.01< 0.00005

Discussion and Scientific Interpretation

The hypothetical results in Table 1 align with chemical principles. The highest solubility is observed in Methanol , a polar protic solvent. This is attributable to its strong ability to form hydrogen bonds with both the N-H and C=O groups of the urea moiety, effectively solvating the molecule.

Acetone , while having the same polarity index as methanol, shows significantly lower solubility. This highlights the importance of specific intermolecular interactions over a general polarity index. As a polar aprotic solvent, acetone can accept hydrogen bonds at its carbonyl oxygen but cannot donate them, resulting in a less effective solvation shell around the urea group compared to methanol.

Solubility decreases progressively as the solvent polarity decreases. Ethyl Acetate and Dichloromethane show limited solvating power, and the compound is practically insoluble in non-polar Hexane . This demonstrates that the weak dispersion forces offered by hexane are insufficient to overcome the strong crystal lattice energy of the solid [(4-Nitrophenyl)methyl]urea, which is stabilized by intermolecular hydrogen bonds.

Potential Sources of Error:

  • Temperature Fluctuations: Solubility is temperature-dependent. Strict temperature control during incubation is essential. [6]* Incomplete Equilibration: Insufficient shaking time may lead to an underestimation of solubility.

  • Compound Degradation: It is crucial to confirm that the compound is stable in the chosen solvents over the incubation period. An HPLC purity check of the final solution can validate this. [15]* Polymorphism: The solubility value is specific to the crystalline form of the solid used. Different polymorphs can exhibit different solubilities.

Conclusion

This application note provides a robust, step-by-step protocol for the accurate determination of the thermodynamic solubility of [(4-Nitrophenyl)methyl]urea in a range of common organic solvents. By combining the gold-standard shake-flask method with precise HPLC-UV quantification, researchers can generate reliable and reproducible data essential for drug formulation, process chemistry, and fundamental physicochemical characterization. The principles and methodologies described herein are broadly applicable to other solid organic compounds and serve as a foundational assay in pharmaceutical development.

References

  • Title: Hansen solubility parameter Source: Wikipedia URL: [Link]

  • Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: Solubility test for Organic Compounds Source: Prepared by Dr. R. K. Jagdev, Associate Professor in Chemistry, S. S. Jain Subodh P. G. College, Jaipur URL: [Link]

  • Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Grossmont College URL: [Link]

  • Title: Applications of the Hansen solubility parameter for cellulose Source: BioResources URL: [Link]

  • Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: ADME Solubility Assay Source: BioDuro URL: [Link]

  • Title: Hansen Solubility Parameters (HSP): 2 - Applications Source: American Coatings Association URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Thermodynamic Solubility Assay Source: Domainex URL: [Link]

  • Title: Aqueous Solubility Assays Source: Creative Bioarray URL: [Link]

  • Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: ACS Publications (Analytical Chemistry) URL: [Link]

  • Title: Physics-Based Solubility Prediction for Organic Molecules Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS Source: ICH (International Council for Harmonisation) URL: [Link]

  • Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: University of Colorado Colorado Springs URL: [Link]

  • Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: American Pharmaceutical Review URL: [Link]

  • Title: In-vitro Thermodynamic Solubility Source: Protocols.io URL: [Link]

  • Title: Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates Source: PubMed URL: [Link]

  • Title: Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery Source: PubMed URL: [Link]

  • Title: (4-Nitrophenyl)urea Source: Chemicalland21 URL: [Link]

  • Title: Solubility of Organic Compounds Source: Queen's University Chemistry URL: [Link]

  • Title: A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium Source: ResearchGate URL: [Link]

  • Title: ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment Source: Admescope URL: [Link]

  • Title: ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Turbidimetric Solubility Assay Source: Evotec URL: [Link]

  • Title: Solubility and Dissolution with HPLC or UV-Vis Detection Source: Improved Pharma URL: [Link]

  • Title: Influence of Polar Protic Solvents on Urea Morphology: A Combination of Experimental and Molecular Modeling Source: ResearchGate URL: [Link]

  • Title: Polar or Apolar—The Role of Polarity for Urea-Induced Protein Denaturation Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: M9: Biopharmaceutics Classification system-based Biowaivers Source: ICH (International Council for Harmonisation) URL: [Link]

  • Title: Measurement and mathematical correlation of the solubility of urea in polar protic solvents Source: Semantic Scholar URL: [Link]

  • Title: Effects of urea on the microstructure and phase behavior of aqueous solutions of polyoxyethylene surfactants Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: [(4-nitrophenyl)methyl]urea — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: [(4-nitrophenyl)methyl]urea (C8H9N3O3) Source: PubChemLite URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for [(4-Nitrophenyl)methyl]urea Synthesis

Welcome to the Technical Support Center for the synthesis of [(4-Nitrophenyl)methyl]urea (also known as 4-nitrobenzylurea). As researchers and drug development professionals, you are likely utilizing this compound as a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of [(4-Nitrophenyl)methyl]urea (also known as 4-nitrobenzylurea). As researchers and drug development professionals, you are likely utilizing this compound as a critical intermediate or pharmacophore due to its hydrogen-bonding capabilities.

Synthesizing mono-substituted ureas via the Wöhler-type nucleophilic addition of amines to potassium cyanate (KCNO) is classically straightforward. However, the strongly electron-withdrawing para-nitro group on the benzylic system drastically alters the amine's solubility and nucleophilicity, often leading to poor yields, unreacted starting materials, or the formation of symmetrical dimers.

This guide provides field-proven troubleshooting insights, mechanistic causality, and a self-validating protocol to help you achieve >85% yields with high chemical purity.

I. Core Reaction Pathway & Competing Mechanisms

To troubleshoot effectively, we must first map the mechanistic pathways. The synthesis relies on the in situ generation of cyanic acid (HNCO) from KCNO. Yield losses typically occur when the electrophile (HNCO) degrades before the amine can attack, or when the product undergoes a secondary reaction.

SynthesisPathway Amine 4-Nitrobenzylamine Product [(4-Nitrophenyl)methyl]urea (Target) Amine->Product KCNO KCNO (Cyanate) HNCO Cyanic Acid (Active Electrophile) KCNO->HNCO 1N HCl (pH 3.5) HNCO->Product Nucleophilic Attack Hydrolysis NH3 + CO2 (Loss) HNCO->Hydrolysis pH < 2 (Degradation) Dimer Symmetrical Urea (Side Product) Product->Dimer Excess Amine + Heat

Reaction pathway and competing side reactions in [(4-Nitrophenyl)methyl]urea synthesis.

II. Troubleshooting Guide & FAQs

Q1: During the addition of potassium cyanate, vigorous effervescence occurs, and my final yield is negligible (<20%). What is the root cause? A: The effervescence you observe is carbon dioxide (CO₂), a byproduct of rapid cyanic acid hydrolysis.

  • Causality: The reaction requires cyanic acid (HNCO, pKa ~3.46) to act as the electrophile. If your reaction mixture is too acidic (pH < 2), the generated HNCO rapidly hydrolyzes into ammonia (NH₃) and CO₂ before the 4-nitrobenzylamine can execute a nucleophilic attack .

  • Solution: Carefully buffer the system or adjust the starting pH to ~3.5. This selectively protonates the cyanate without driving rapid degradation.

Q2: My NMR analysis shows a mixture of the target[(4-Nitrophenyl)methyl]urea and a highly insoluble impurity. How can I suppress this? A: The insoluble impurity is the symmetrical dimer, 1,3-bis(4-nitrobenzyl)urea.

  • Causality: This over-reaction occurs when the newly formed mono-substituted urea undergoes a subsequent nucleophilic attack by unreacted 4-nitrobenzylamine. This secondary pathway is thermodynamically driven and accelerated by heat .

  • Solution: Strictly maintain the reaction temperature at 25 °C. Ensure a slow, dropwise addition of the cyanate to keep the amine fully engaged with the primary electrophile, preventing the amine from attacking the newly formed product.

Q3: Why does the literature recommend an excess of 2.2 equivalents of potassium cyanate? A: Cyanic acid is inherently unstable in aqueous environments. Even at the optimal pH of 3.5, a baseline level of competitive hydrolysis is unavoidable.

  • Causality: Utilizing 2.2 equivalents of KCNO ensures that the effective concentration of the electrophile remains high enough to drive the bimolecular nucleophilic addition to completion, mathematically compensating for the mass lost to hydrolysis .

Q4: Can I run this reaction in neat organic solvents like THF or Dioxane to prevent cyanate hydrolysis? A: No. While organic solvents prevent hydrolysis, they severely depress the reaction rate.

  • Causality: Water acts as a universal promoter for this reaction by stabilizing the highly polar transition state via hydrogen bonding and hydrophobic packing . Because 4-nitrobenzylamine has poor aqueous solubility, the optimal compromise is a 3:1 Water:Ethanol co-solvent system.

III. Quantitative Optimization Parameters

The following table summarizes the critical parameters required to shift the equilibrium toward the target urea while suppressing side reactions.

Optimization ParameterProblematic ConditionOptimized ConditionYield ImpactMechanistic Rationale
Solvent System Neat THF or DioxaneWater / EtOH (3:1)<30% ➔ >85% Water promotes transition state stabilization; EtOH aids the solubility of the lipophilic nitrobenzylamine.
Molar Ratio 1.0 eq KCNO2.2 eq KCNO~45% ➔ >85% Compensates for the unavoidable competitive hydrolysis of cyanic acid into NH₃ and CO₂.
pH Control pH < 2 or pH > 7pH 3.5 – 4.0<20% ➔ >85% Balances HNCO formation (requires acid) against its rapid hydrolysis (accelerated by excess acid).
Temperature Reflux (> 80 °C)25 °C – 30 °CHigh Dimer ImpurityPrevents the thermodynamic conversion of the mono-substituted urea into the symmetrical bi-urea.

IV. Self-Validating Experimental Protocol

To ensure reproducibility and high E-E-A-T standards, this protocol incorporates built-in Self-Validation Checkpoints . If a checkpoint fails, halt the experiment and adjust the parameters as indicated.

Reagents Required:

  • 4-Nitrobenzylamine hydrochloride (1.0 eq, 10 mmol)

  • Potassium cyanate (KCNO) (2.2 eq, 22 mmol)

  • Deionized Water & Absolute Ethanol

  • 0.1 N HCl (for washing)

Step-by-Step Methodology:

  • Substrate Preparation: In a 100 mL round-bottom flask, suspend 4-nitrobenzylamine hydrochloride (10 mmol) in a 3:1 mixture of Deionized Water and Ethanol (20 mL). Stir at 300 rpm.

    • Self-Validation Checkpoint 1 (Solubility): The solution should become mostly clear. If heavy particulates remain, warm gently to 30 °C, then cool back to 25 °C before proceeding.

  • pH Baseline Check: Measure the pH of the suspension.

    • Self-Validation Checkpoint 2 (pH): The pH should naturally rest between 3.0 and 4.0 due to the hydrochloride salt. If the pH is >5.0 (e.g., if you started with the free base), add 1N HCl dropwise until pH ~3.5 is achieved.

  • Electrophile Preparation: In a separate vial, dissolve KCNO (22 mmol) in 10 mL of deionized water.

  • Controlled Addition: Add the KCNO solution dropwise to the amine suspension over 20 minutes while maintaining the temperature at 25 °C.

    • Self-Validation Checkpoint 3 (Visual Cue): Watch for effervescence. Micro-bubbles are acceptable; vigorous foaming indicates the starting pH was too low (CO₂ release). A mild cloudiness should appear as the urea begins to precipitate.

  • Incubation: Stir the reaction mixture at room temperature (25 °C) for 6 to 8 hours.

    • Self-Validation Checkpoint 4 (Completion): A thick white to pale-yellow precipitate of[(4-Nitrophenyl)methyl]urea will progressively form. Monitor via TLC (DCM:MeOH 9:1) until the primary amine spot is consumed.

  • Isolation: Isolate the precipitated product via vacuum filtration using a Büchner funnel.

  • Purification Wash: Wash the filter cake sequentially with cold 0.1 N HCl (10 mL) to protonate and solubilize any unreacted amine, followed by cold deionized water (2 x 15 mL) to remove KCl salts and unreacted cyanate.

  • Drying: Dry the solid under high vacuum at 40 °C to a constant weight.

V. References

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Ureas - Assembly of N-substituted urea functionality Source: Wikipedia URL:[Link]

  • Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate Source: Current Organic Synthesis (Bentham Science) URL:[Link]

Optimization

Optimizing purification of [(4-Nitrophenyl)methyl]urea via column chromatography

Technical Support Center: Optimizing Column Chromatography for[(4-Nitrophenyl)methyl]urea Welcome to the Technical Support Center for the purification of[(4-Nitrophenyl)methyl]urea (CAS: 18740-35-7). This compound presen...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Column Chromatography for[(4-Nitrophenyl)methyl]urea

Welcome to the Technical Support Center for the purification of[(4-Nitrophenyl)methyl]urea (CAS: 18740-35-7). This compound presents unique chromatographic challenges due to its highly polar urea moiety and the electron-withdrawing nitroaromatic system. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-purity isolation.

Section 1: Mechanistic Insights & Causality

Why is [(4-Nitrophenyl)methyl]urea difficult to purify on standard normal-phase silica? The urea functional group contains both strong hydrogen-bond donors (-NH) and a strong hydrogen-bond acceptor (C=O). When exposed to bare silica gel, these groups interact strongly with acidic surface silanols (-SiOH). This multi-point binding creates a non-linear adsorption isotherm, leading to severe band broadening, streaking (tailing), and poor recovery. Furthermore, the compound's limited solubility in non-polar solvents (like hexanes or pure dichloromethane) often leads to column overloading or the sample "crashing out" at the column head.

To overcome this, we must manipulate the thermodynamics of the column by introducing competitive hydrogen-bonding modifiers (like Methanol) that preferentially mask the silanol sites and solvate the urea.

Section 2: Troubleshooting FAQs

Q1: My compound is streaking heavily on TLC and co-eluting with impurities. How do I fix the solvent system? A: Standard Hexane/Ethyl Acetate mixtures are often insufficient for urea derivatives because they do not adequately disrupt hydrogen bonding with silica[1]. Switch to a Dichloromethane (DCM) and Methanol (MeOH) gradient. Methanol acts as a competitive hydrogen-bond modifier, masking the active silanol sites on the silica gel and solvating the urea, which significantly sharpens the elution peak[2]. A typical starting point is 1-5% MeOH in DCM.

Q2: The crude mixture won't dissolve in the starting mobile phase (e.g., pure DCM). Should I load it in a stronger solvent? A: No. Wet-loading in a strong polar solvent (like pure MeOH or DMF) will cause the sample band to travel down the column without interacting with the stationary phase, destroying your resolution. Instead, use the Dry Loading technique[1]. Dissolve the crude in a volatile solvent (e.g., THF or acetone), add silica gel, and evaporate to a free-flowing powder. Load this powder onto the top of the column.

Q3: I am synthesizing this from 4-nitrobenzylamine. How do I separate the unreacted amine from the urea product? A: Amines streak even worse than ureas due to basic interactions with acidic silanols. Rather than relying solely on chromatography, exploit their chemical differences. Perform a pre-column acidic wash (0.1 M HCl) during your liquid-liquid extraction. The basic amine will protonate and partition into the aqueous layer, while the neutral[(4-Nitrophenyl)methyl]urea remains in the organic layer.

Section 3: Diagnostic Workflows and Logical Relationships

G Start Issue: Poor Purification of [(4-Nitrophenyl)methyl]urea Solubility Sample insoluble in starting mobile phase? Start->Solubility Tailing Severe tailing/streaking on silica TLC? Start->Tailing Coelution Co-eluting with 4-nitrobenzylamine? Start->Coelution DryLoad Perform Dry Loading (Silica:Sample 3:1) Solubility->DryLoad Yes PolarMod Switch to DCM/MeOH (0-10% gradient) Tailing->PolarMod Yes AcidWash Pre-column acidic workup (0.1 M HCl wash) Coelution->AcidWash Yes

Diagnostic workflow for resolving common chromatographic issues with [(4-Nitrophenyl)methyl]urea.

Mechanism Silica Silica Gel (Surface Silanols, -OH) Urea [(4-Nitrophenyl)methyl]urea (H-bond Acceptor/Donor) Urea->Silica Strong Adsorption (Causes Tailing) MeOH Methanol Modifier (Competitive H-bonding) MeOH->Silica Masks Silanols MeOH->Urea Solvates Urea

Mechanistic interaction of competitive H-bonding by methanol to prevent urea tailing on silica.

Section 4: Quantitative Data & Solvent System Comparison

Table 1: Comparison of Mobile Phase Systems for [(4-Nitrophenyl)methyl]urea on Normal-Phase Silica

Solvent SystemTypical RfPeak Shape / BandingSolvation CapacityRecommendation
Hexanes / EtOAc (1:1)< 0.1Severe tailing, streakingPoorNot recommended
Pure EtOAc0.3 - 0.4Moderate tailingModerateUsable for crude filtration
DCM / MeOH (95:5)0.3 - 0.4Sharp, symmetricalExcellentOptimal
DCM / MeOH / TEA (95:4:1)0.4Very sharpExcellentUse only if basic impurities co-elute

Section 5: Self-Validating Experimental Protocol

Optimized Flash Column Chromatography Protocol for[(4-Nitrophenyl)methyl]urea Objective: Isolate [(4-Nitrophenyl)methyl]urea from crude synthesis mixtures with >95% purity[3].

Step 1: Column Preparation & Packing

  • Select a column size ensuring a silica-to-crude sample ratio of at least 50:1 (w/w) to prevent overloading[1].

  • Slurry-pack the column using pure Dichloromethane (DCM). Ensure no bubbles or channels are present in the bed.

Step 2: Dry Loading the Sample

  • Dissolve the crude [(4-Nitrophenyl)methyl]urea in a minimal amount of Acetone or THF.

  • Add dry silica gel to the flask (3 grams of silica per 1 gram of crude).

  • Evaporate the solvent under reduced pressure (rotary evaporator) until a fine powder is obtained.

    • Self-Validation Check: If the powder is clumpy or sticky, residual solvent remains or the sample-to-silica ratio is too high. Re-dissolve, add slightly more silica, and re-evaporate until perfectly free-flowing.

  • Carefully pour the dry-loaded silica onto the flat bed of the packed column. Top with a 1 cm layer of clean sea sand to protect the bed from solvent disturbances.

Step 3: Gradient Elution

  • Isocratic Wash: Run 2 column volumes (CV) of 100% DCM to elute non-polar impurities (e.g., unreacted alkyl halides or non-polar byproducts).

  • Gradient Step 1: Switch to 98:2 DCM/MeOH. Run for 3 CVs. Monitor fractions via TLC.

    • Causality Note: The gradual introduction of MeOH prevents the sudden release of heat (exothermic mixing with silica) which can cause outgassing and physically crack the column bed.

  • Gradient Step 2: Increase polarity to 95:5 DCM/MeOH. The [(4-Nitrophenyl)methyl]urea will typically elute in this window.

Step 4: Fraction Analysis & Isolation

  • Spot fractions on a silica TLC plate and develop in 90:10 DCM/MeOH.

  • Visualize using UV light (254 nm); the 4-nitrobenzyl chromophore is highly UV-active and will appear as a dark spot against the fluorescent background[4].

  • Combine pure fractions and concentrate under reduced pressure to yield the purified solid.

References

  • The Royal Society of Chemistry. "Electronic Supplementary Information - Synthesis of [(4-nitrophenyl)methyl]urea derivatives." RSC. Available at:[Link]

  • National Institutes of Health (PMC). "Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing Peptides." PMC. Available at:[Link]

Sources

Troubleshooting

Reducing impurities during [(4-Nitrophenyl)methyl]urea crystallization

Welcome to the advanced troubleshooting portal for the purification of[(4-Nitrophenyl)methyl]urea (also known as 4-nitrobenzylurea). This guide is engineered for researchers, process chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting portal for the purification of[(4-Nitrophenyl)methyl]urea (also known as 4-nitrobenzylurea). This guide is engineered for researchers, process chemists, and drug development professionals dealing with stubborn impurities, phase-separation issues (oiling out), and yield optimization during crystallization.

Quantitative Impurity & Process Metrics

To establish a baseline for your crystallization process, refer to the following quantitative parameters. Deviations from these metrics indicate specific impurity classes disrupting the crystal lattice.

Parameter / CompoundTarget Metric / PropertyProcess ThresholdAnalytical Detection
[(4-Nitrophenyl)methyl]urea Melting Point: 210–211 °C[1]> 99.0% PurityHPLC (UV at ~270 nm)
4-Nitrobenzylamine (Impurity) pKa: ~8.5< 0.1% (w/w)pH of wash effluent (~7.0)
Biuret (Degradation Impurity) Metastable Zone WideningMax 1% tolerance[2]DSC (Thermal shift)
Bis-Urea (Side Product) Insoluble at 70 °C in EtOH< 0.5% (w/w)Late-eluting HPLC peak
Cooling Rate 0.5 °C / minN/AVisual (Prevents Oiling Out)

Troubleshooting FAQs: Mechanistic Solutions

Q1: My crystallized [(4-Nitrophenyl)methyl]urea has a depressed melting point (below the expected 210-211 °C). What is the primary cause? A1: Melting point depression in this compound is most frequently caused by the co-crystallization of unreacted 4-nitrobenzylamine or urea degradation products like biuret[1][2]. The urea motif relies on a strict, bidentate hydrogen-bonding network to maintain its high lattice energy. 4-nitrobenzylamine disrupts this network. Causality & Solution: The amine remains un-ionized and can easily co-precipitate in neutral organic solvents. Incorporate a mild acidic wash (e.g., 10% citric acid) prior to crystallization to protonate the amine, partitioning it into the aqueous phase[3]. Alternatively, use diisopropyl ether (iPr2O) during the final crystal wash, as the free amine exhibits high solubility in ethereal solvents while the target urea does not[3].

Q2: During cooling, the product forms a sticky oil instead of crystals ("oiling out"). How do I force crystallization? A2: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its glass transition temperature but below its solubility limit. In urea derivatives, this is often exacerbated by biuret impurities. Biuret structurally mimics the target molecule and binds to nascent crystal faces, artificially widening the metastable zone and inhibiting nucleation[2]. Causality & Solution: Rapid cooling or sudden anti-solvent addition forces the system past the nucleation threshold into the spinodal decomposition region (forming oils). Implement a controlled cooling ramp (0.5 °C/min) and introduce pure seed crystals at the upper boundary of the metastable zone. Add your anti-solvent only after a stable crystal bed has formed.

Q3: HPLC analysis shows a highly lipophilic, late-eluting impurity that won't wash out. What is it? A3: This is typically a bis-substituted urea (e.g., 1,3-bis(4-nitrobenzyl)urea), formed via side reactions of the isocyanate intermediate or excess amine during synthesis[4]. Causality & Solution: Due to extended molecular symmetry and dual hydrogen-bonding motifs, bis-ureas possess extremely high lattice energies and minimal solubility. Because they are less soluble than the target mono-urea, they precipitate first. Perform a hot filtration of the crude mixture in ethanol or ethyl acetate at 70–75 °C. The bis-urea will remain largely insoluble and can be filtered out before the mother liquor is cooled.

Self-Validating Crystallization Protocol (SOP)

This methodology is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Phase 1: Dissolution & Bis-Urea Purge

  • Suspend the crude [(4-Nitrophenyl)methyl]urea in a 1:1 mixture of Ethanol and Ethyl Acetate (10 mL/g).

  • Heat the suspension to 70–75 °C under gentle reflux.

    • Causality: This solvent system balances hydrogen-bond donation (EtOH) and acceptance (AcOEt) to break the strong urea-urea intermolecular bonds of the target compound, while leaving the higher-lattice-energy bis-ureas undissolved.

    • Validation Check: The solution should become mostly transparent, with fine, undissolved particulates (bis-ureas). If heavy sludge remains, add EtOH in 5% increments until only fine particulates remain.

  • Perform a hot vacuum filtration through a pre-warmed Celite pad to remove the bis-ureas.

Phase 2: Nucleation & Growth 4. Transfer the mother liquor to a controlled crystallizer. Cool at a strict rate of 0.5 °C/min to 55 °C. 5. Introduce 1% (w/w) pure [(4-Nitrophenyl)methyl]urea seed crystals.

  • Validation Check: Observe the seeds for 10 minutes. If they dissolve, the solution is undersaturated; cool to 50 °C and re-seed. If they persist and grow, the system is successfully within the metastable zone, bypassing the liquid-liquid phase separation threshold.

Phase 3: Anti-Solvent Addition & Isolation 6. Once a thick slurry forms (around 40 °C), add diisopropyl ether (iPr2O) dropwise (5 mL/g)[3].

  • Causality: iPr2O acts as an anti-solvent for the highly polar nitro-urea, driving the yield, but acts as an excellent solvent for purging residual unreacted 4-nitrobenzylamine and biuret impurities.

  • Cool to 5 °C, filter, and wash the filter cake with cold iPr2O.

    • Validation Check: Test the pH of the final wash effluent with moistened indicator paper. It must read neutral (pH ~7.0). A basic reading indicates residual amine; continue washing until neutral.

Process Visualization

CrystallizationWorkflow Crude Crude[(4-Nitrophenyl)methyl]urea (Contains Amines, Biuret, Bis-ureas) Dissolution Dissolution in Hot EtOH/AcOEt (T = 70-75°C) Crude->Dissolution HotFilt Hot Filtration (Removes Insoluble Bis-ureas) Dissolution->HotFilt Cooling Controlled Cooling (0.5°C/min) & Seeding at Metastable Zone HotFilt->Cooling AntiSolv Anti-Solvent Addition (e.g., iPr2O or Heptane) Cooling->AntiSolv Filtration Vacuum Filtration & Washing (Purges 4-nitrobenzylamine & Biuret) AntiSolv->Filtration Pure Pure [(4-Nitrophenyl)methyl]urea (>99% Purity) Filtration->Pure Waste Mother Liquor Waste (Soluble Impurities) Filtration->Waste

Figure 1: Self-validating crystallization workflow for [(4-Nitrophenyl)methyl]urea purification.

References

  • Find out how to cope with impurities by using the Crystal16 and Crystalline instruments. Technobis Crystallization Systems. [Link]

  • Optimization of Cyclophilin B-Targeted Tri-vector Inhibitors for Novel MASH Treatments. ACS Publications (Journal of Medicinal Chemistry). [Link]

  • Design, synthesis and SAR of small molecules acting on pain pathways. IRIS - Università degli Studi di Cagliari. [Link]

Sources

Optimization

Technical Support Center: Optimizing[(4-Nitrophenyl)methyl]urea Derivative Synthesis

Welcome to the Technical Support Center for the synthesis of [(4-Nitrophenyl)methyl]urea derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-yield,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of [(4-Nitrophenyl)methyl]urea derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-yield, high-purity urea compounds.

Overview & Mechanistic Causality

The classical approach for the preparation of urea derivatives involves the nucleophilic addition of an amine (in this case, 4-nitrobenzylamine) to an isocyanate, which is highly efficient but sensitive to environmental conditions [4]. Because the isocyanate carbon is highly electrophilic, the initial nucleophilic attack by the primary amine is rapid and exothermic.

Optimizing temperature and time is not merely about maximizing yield; it is about controlling the kinetic vs. thermodynamic pathways. Excessive heat or prolonged reaction times provide the activation energy required for secondary nucleophilic attacks, leading to biuret formation, or exacerbate moisture-driven isocyanate hydrolysis. When synthesizing aryl or benzyl urea derivatives, maintaining the reaction temperature between room temperature and 40 °C is critical to prevent the formation of these side products[3].

Process Optimization Workflow

Optimization Start Reactants: 4-Nitrobenzylamine + Isocyanate Temp Set Reaction Temp Start->Temp LowTemp 0°C - 10°C Temp->LowTemp MidTemp 20°C - 25°C (RT) Temp->MidTemp HighTemp > 50°C Temp->HighTemp Time1 Extended Time (4-12 h) LowTemp->Time1 Time2 Optimal Time (1-2 h) MidTemp->Time2 Time3 Short Time (< 1 h) HighTemp->Time3 Yield1 High Purity, Moderate Yield Time1->Yield1 Yield2 High Purity, High Yield Time2->Yield2 Yield3 Biuret Formation & Side Products Time3->Yield3

Logical workflow for temperature and time optimization in urea synthesis.

Self-Validating Experimental Protocol

Note: This protocol utilizes the direct coupling of 4-nitrobenzylamine with an isocyanate. For researchers avoiding phosgene or isocyanates, alternative ambient-temperature routes using phenyl carbamates in DMSO are also viable [1].

Step 1: System Preparation & Dehydration

  • Action: Flame-dry a round-bottom flask and purge with inert nitrogen or argon. Use strictly anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Causality: Isocyanates are highly moisture-sensitive. Water contamination leads to the formation of carbamic acid, which decarboxylates to form a primary amine, ultimately yielding unwanted symmetrical urea byproducts [4].

Step 2: Reagent Dissolution

  • Action: Dissolve 1.0 equivalent of 4-nitrobenzylamine in the anhydrous solvent to achieve a 0.2 M concentration.

Step 3: Temperature Control (Initiation)

  • Action: Submerge the reaction vessel in an ice-water bath to bring the internal temperature to 0–5 °C.

  • Causality: The nucleophilic attack of the amine on the isocyanate is exothermic. Initiating the reaction at a low temperature prevents localized heating, which can drive secondary reactions such as biuret formation.

Step 4: Electrophile Addition

  • Action: Add 1.05 equivalents of the target isocyanate dropwise over 15 minutes.

  • Validation Check: Take a baseline FTIR reading of the mixture. The isocyanate functional group exhibits a distinct, strong absorption peak at 2250–2275 cm⁻¹ [3].

Step 5: Reaction Progression (Time & Temp Optimization)

  • Action: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for 1.5 to 2 hours.

  • Causality: While the initial addition must be cold, warming to ambient temperature provides the necessary kinetic energy to drive the reaction to >98% conversion without supplying enough thermal energy to trigger degradation [1].

Step 6: Isolation & Validation

  • Action: The [(4-Nitrophenyl)methyl]urea derivative typically precipitates as a solid. Filter, wash with cold hexanes, and dry under vacuum.

  • Validation Check: Confirm product identity via melting point analysis. For example, unsubstituted [(4-nitrophenyl)methyl]urea (CAS: 18740-35-7) exhibits a melting point of 210–211 °C [2]. Verify the complete disappearance of the 2250–2275 cm⁻¹ isocyanate peak via FTIR [3].

Quantitative Optimization Matrix

The following table summarizes the causal relationship between temperature, time, and reaction outcomes based on standardized 0.2 M scale experiments.

Reaction TemperatureReaction TimeIsocyanate Eq.ConversionIsolated YieldMechanistic Observations & Impurities
0 °C – 5 °C1.0 h1.05~60%55%Kinetically limited; unreacted starting materials present.
0 °C – 5 °C4.0 h1.05~85%80%High purity profile, but unnecessarily long residence time.
20 °C – 25 °C 1.5 h 1.05 >98% 92% Optimal conditions; rapid conversion with zero biuret detection.
20 °C – 25 °C12.0 h1.05>98%88%Trace biuret formation due to prolonged exposure.
60 °C (Reflux)1.0 h1.05>98%65%Significant biuret formation; risk of isocyanate degradation.

Troubleshooting & Frequently Asked Questions (FAQs)

Q: Why is my [(4-Nitrophenyl)methyl]urea derivative contaminated with symmetrical urea byproducts? A: Symmetrical ureas (e.g., 1,3-bis(4-nitrobenzyl)urea) form when the isocyanate hydrolyzes. If moisture is present in your solvent or atmosphere, water acts as a nucleophile, attacking the isocyanate to form a highly unstable carbamic acid. This intermediate rapidly decarboxylates (releasing CO₂) to form a primary amine, which then reacts with another equivalent of isocyanate [4]. Troubleshooting Step: Switch to strictly anhydrous solvents, oven-dry all glassware, and maintain a positive pressure of argon throughout the reaction.

Q: I am observing biuret side products. How does temperature influence this, and how can I suppress it? A: Biurets form when the newly synthesized urea product acts as a nucleophile and attacks a second molecule of isocyanate. This secondary reaction has a higher activation energy than the primary amine-isocyanate coupling. Therefore, it is heavily temperature-dependent. Heating the reaction above 40 °C or leaving it for extended periods with excess isocyanate provides the thermal energy required for biuret formation [3]. Troubleshooting Step: Cap the reaction temperature at 25 °C and strictly control the stoichiometry to no more than 1.05 equivalents of isocyanate.

Q: The reaction mixture becomes a thick slurry within 10 minutes of isocyanate addition. Is this normal? A: Yes. [(4-Nitrophenyl)methyl]urea derivatives possess strong intermolecular hydrogen-bonding capabilities, leading to very low solubility in common organic solvents like DCM or THF. This rapid precipitation actually helps drive the reaction forward (via Le Chatelier's principle) but can physically trap unreacted starting materials. Troubleshooting Step: If the slurry becomes too thick for the magnetic stir bar to agitate, dilute the reaction with 10–20% additional anhydrous solvent to maintain mass transfer and ensure complete conversion.

Q: How does the 4-nitro group affect the reactivity of the benzylamine? A: The nitro group is strongly electron-withdrawing. However, because it is located on the phenyl ring and separated from the amine by a methylene bridge (-CH₂-), its inductive pull (-I effect) on the amine nitrogen is significantly attenuated compared to a direct aniline derivative. The amine remains highly nucleophilic, making the reaction fast at room temperature [3].

References

  • Title: Practical synthesis of urea derivatives Source: Google Patents URL
  • Title: [(4-nitrophenyl)
  • Title: Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates Source: Asian Journal of Chemistry URL
  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC - NIH URL
Troubleshooting

Technical Support Center: Overcoming Matrix Interference in [(4-Nitrophenyl)methyl]urea Extraction

Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges with the bioanalysis of low-molecular-weight, polar compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges with the bioanalysis of low-molecular-weight, polar compounds. [(4-Nitrophenyl)methyl]urea (CAS: 18740-35-7), a urea derivative featuring a nitrobenzyl moiety, presents unique extraction hurdles. Its polarity makes it susceptible to poor retention on standard reversed-phase chromatography, while its ionization in Electrospray Ionization (ESI) is highly vulnerable to matrix suppression from endogenous biological components.

This guide provides a self-validating framework to diagnose, troubleshoot, and resolve matrix effects during LC-MS/MS bioanalysis of this specific analyte.

Diagnostic FAQs: Identifying the Root Cause

Q1: Why does the LC-MS/MS signal for[(4-Nitrophenyl)methyl]urea fluctuate wildly between different plasma samples? A1: You are likely observing a biological matrix effect, specifically ion suppression. In ESI, co-eluting matrix components (such as endogenous phospholipids, salts, or exogenous anticoagulants) compete with [(4-Nitrophenyl)methyl]urea for the limited charge available on the droplet surface during desolvation[1]. Because urea derivatives have relatively low gas-phase basicity, they are easily outcompeted by highly surface-active lipids, leading to a suppressed and highly variable signal[2].

Q2: How can I definitively prove that matrix interference is the cause of my poor recovery, rather than chemical degradation during extraction? A2: You must decouple extraction recovery from ionization efficiency by performing a Post-Column Infusion (PCI) experiment. Infuse a neat solution of [(4-Nitrophenyl)methyl]urea at a constant rate directly into the MS source while simultaneously injecting a blank matrix extract through the LC column[3]. A drop in the steady baseline signal at the analyte's retention time confirms ion suppression. To quantify this, calculate the Matrix Factor (MF): MF = (Peak response in presence of matrix ions) / (Peak response in absence of matrix ions). An MF < 0.85 indicates severe suppression that must be addressed through optimized sample preparation.

Workflow: Matrix Effect Resolution

MatrixTroubleshooting A Signal Variation in [(4-Nitrophenyl)methyl]urea B Post-Column Infusion (PCI) A->B Diagnose C Calculate Matrix Factor (MF) B->C D MF < 0.85 (Ion Suppression) C->D E MF > 0.85 (Acceptable) C->E F Optimize Extraction Strategy D->F I Use SIL-IS for Normalization E->I G SALLE Method F->G Polar analytes H PLR-SPE Method F->H High lipid matrix G->I H->I

Workflow for diagnosing and resolving matrix effects in [(4-Nitrophenyl)methyl]urea LC-MS/MS.

Troubleshooting Guide: Strategic Extraction Solutions

Q3: Standard Protein Precipitation (PPT) leaves too much interference. Liquid-Liquid Extraction (LLE) yields poor recovery due to the analyte's polarity. What is the optimal extraction strategy? A3: For polar urea derivatives, traditional LLE with non-polar solvents (like hexane) fails because the analyte partitions poorly into the organic phase. Instead, implement Salting-out Assisted Liquid-Liquid Extraction (SALLE) . By adding a high concentration of a kosmotropic salt to a water-miscible organic solvent, you force a phase separation. SALLE dramatically reduces matrix interferences while maintaining high recovery for polar ureas[4].

Q4: If I must use Solid Phase Extraction (SPE) to concentrate the sample, which sorbent chemistry works best for [(4-Nitrophenyl)methyl]urea? A4: Avoid standard C18 silica, as it will co-extract hydrophobic phospholipids. Instead, utilize a dedicated Phospholipid Removal (PLR) plate. PLR plates utilize Lewis acid/base interactions (often zirconia or titania-based) to selectively trap the phosphate backbone of phospholipids while allowing [(4-Nitrophenyl)methyl]urea to pass through unimpeded[2].

Q5: How do I ensure my quantitative results remain trustworthy even if minor matrix effects persist? A5: A self-validating protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS). For [(4-Nitrophenyl)methyl]urea, synthesizing a 13C or 15N2​ labeled isotopologue ensures the IS co-elutes exactly with the target analyte, experiencing the identical ionization environment. This provides the best measurement consistency across different matrices, effectively normalizing the Matrix Factor to 1.0[5].

Step-by-Step Methodologies
Protocol 1: Salting-out Assisted Liquid-Liquid Extraction (SALLE)

Mechanistic Causality: Acetonitrile is miscible with water, meaning standard PPT leaves polar interferences in the single phase. Adding a kosmotropic salt ( MgSO4​ ) alters the hydrogen bonding network of water, decreasing the solubility of the organic solvent. This forces a biphasic system. Highly polar endogenous salts stay in the aqueous phase, while the moderately polar [(4-Nitrophenyl)methyl]urea is driven into the aprotic acetonitrile phase.

  • Aliquot: Transfer 100 µL of biological matrix (e.g., human plasma) into a 2 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of SIL-IS working solution (e.g., 100 ng/mL [ 13C,15N2​ ]-[(4-Nitrophenyl)methyl]urea). Vortex for 10 seconds.

  • Protein Precipitation: Add 400 µL of cold Acetonitrile (LC-MS grade). Vortex vigorously for 2 minutes to disrupt protein binding.

  • Salting Out: Add 100 µL of 2M Magnesium Sulfate ( MgSO4​ ) aqueous solution.

  • Phase Separation: Vortex for 3 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer 300 µL of the upper organic layer to an autosampler vial.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: Phospholipid Removal (PLR) SPE Workflow

Mechanistic Causality: Phospholipids have a zwitterionic polar head group and a hydrophobic tail. PLR sorbents use Lewis acid metals (like Zr or Ti) that form strong coordination complexes with the phosphate group of the lipid. Because [(4-Nitrophenyl)methyl]urea lacks a phosphate group, it passes through the sorbent without retention, completely decoupling the analyte from the lipid matrix.

  • Conditioning: (If required by manufacturer) Pass 1 mL of Acetonitrile through the PLR cartridge.

  • Sample Loading: Dilute 100 µL of plasma with 300 µL of 1% Formic Acid in Acetonitrile directly in the PLR plate well.

  • Mixing: Aspirate and dispense 3 times using a multichannel pipette to ensure complete protein precipitation.

  • Elution: Apply a gentle vacuum (2-3 in Hg) or positive pressure. Collect the eluate. The phospholipids remain trapped on the sorbent.

  • Analysis: The eluate can be injected directly, or evaporated/reconstituted to concentrate the [(4-Nitrophenyl)methyl]urea.

Quantitative Data Presentation

The following table summarizes the expected performance metrics of various extraction techniques for[(4-Nitrophenyl)methyl]urea, highlighting the superiority of SALLE and PLR-SPE in mitigating matrix effects.

Extraction TechniqueAbsolute Recovery (%)Matrix Factor (MF)IS-Normalized MFPhospholipid Removal Efficiency
Standard Protein Precipitation (PPT)88 - 95%0.45 - 0.60 (Severe Suppression)0.85 - 1.10< 10%
Liquid-Liquid Extraction (Hexane)25 - 40%0.90 - 1.05 (Negligible)0.98 - 1.02> 95%
SALLE (Acetonitrile / MgSO4​ ) 85 - 92% 0.88 - 0.95 (Minimal) 0.99 - 1.01 ~ 80%
Phospholipid Removal SPE (PLR) 90 - 96% 0.92 - 0.98 (Minimal) 0.99 - 1.01 > 99%

Note: An ideal Matrix Factor is 1.0. Values < 1.0 indicate ion suppression; values > 1.0 indicate ion enhancement. A self-validating method requires the IS-Normalized MF to fall between 0.85 and 1.15.

Sources

Reference Data & Comparative Studies

Validation

Validating the biological activity of [(4-Nitrophenyl)methyl]urea in vivo

Title: Preclinical Validation Guide: Evaluating [(4-Nitrophenyl)methyl]urea Derivatives as Next-Generation Cyclophilin Inhibitors Executive Summary & Mechanistic Rationale Cyclophilins (Cyps) are a ubiquitous family of p...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Preclinical Validation Guide: Evaluating [(4-Nitrophenyl)methyl]urea Derivatives as Next-Generation Cyclophilin Inhibitors

Executive Summary & Mechanistic Rationale

Cyclophilins (Cyps) are a ubiquitous family of peptidyl-prolyl cis-trans isomerases (PPIases) that play critical roles in protein folding, viral replication, and mitochondrial dysfunction. Historically, targeting Cyps in vivo has been fraught with clinical hurdles. The prototypical pan-cyclophilin inhibitor, , forms a binary complex with CypA that subsequently binds and inhibits calcineurin, leading to profound, often undesirable, immunosuppression[1]. Second-generation non-immunosuppressive analogs like avoid calcineurin binding but have exhibited dose-limiting toxicities, such as hyperbilirubinemia and pancreatitis, during clinical trials[2][3].

To overcome the limitations of macrocyclic peptides, researchers have developed novel small-molecule "tri-vector" Cyp ligands utilizing [(4-Nitrophenyl)methyl]urea as a critical structural pharmacophore. As detailed in, these derivatives simultaneously engage the active site (Abu and Pro pockets) and a previously neglected "3 o'clock pocket"[4]. This unique binding mode achieves high isoform selectivity and potency without the off-target calcineurin interactions. As a Senior Application Scientist, I have structured this guide to outline the rigorous, self-validating in vivo methodologies required to benchmark the biological activity of these [(4-Nitrophenyl)methyl]urea derivatives against standard alternatives.

Comparative Efficacy Profile

When evaluating a novel [(4-Nitrophenyl)methyl]urea derivative, it must be objectively benchmarked against established Cyp inhibitors. The table below summarizes the expected pharmacological profiles based on historical clinical data and recent tri-vector ligand designs.

ParameterCyclosporin A (CsA)Alisporivir (DEB025)[(4-Nitrophenyl)methyl]urea Derivatives
Primary Target Pan-Cyclophilin (CypA, B, D)Pan-Cyclophilin (CypA, B, D)CypA, CypD (Isoform-selective potential)
Calcineurin Inhibition Yes (Potent Immunosuppressant)No (Non-immunosuppressive)No (Non-immunosuppressive)
Blood-Brain Barrier (BBB) PoorPoorModerate to High (Tunable small molecule)
In Vivo Toxicity Profile Nephrotoxicity, HepatotoxicityHyperbilirubinemia, PancreatitisLow (Predicted based on lack of macrocycle)
Binding Mode Active site onlyActive site onlyTri-vector (Active site + 3 o'clock pocket)

Systems-Level Pathway Visualization

A primary in vivo application for CypD-selective[(4-Nitrophenyl)methyl]urea derivatives is the prevention of mitochondrial permeability transition pore (mPTP) opening during severe cellular stress (e.g., myocardial infarction or stroke). The following diagram illustrates the causality of this signaling pathway and the specific intervention point.

mPTP_Pathway Stress Ischemia / ROS Generation Calcium Intracellular Ca2+ Overload Stress->Calcium CypD Cyclophilin D (CypD) Activation Calcium->CypD mPTP mPTP Opening & Loss of Membrane Potential CypD->mPTP Inhibitor [(4-Nitrophenyl)methyl]urea Derivative Inhibitor->CypD Tri-vector Binding Apoptosis Cytochrome C Release & Cell Death mPTP->Apoptosis

Caption: Mechanistic pathway of CypD-mediated mPTP opening and targeted inhibition by urea derivatives.

In Vivo Validation Workflows

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They incorporate rigorous controls to isolate the specific biological activity of the[(4-Nitrophenyl)methyl]urea derivative from formulation artifacts or surgical variance.

Protocol 1: Pharmacokinetic (PK) Profiling & BBB Penetration

Causality & Rationale: Small molecule urea derivatives containing nitroaromatic rings can exhibit high lipophilicity, which aids in membrane permeability but may hinder aqueous solubility. Formulating the compound correctly and quantifying its brain-to-plasma ratio is critical before advancing to Central Nervous System (CNS) disease models. Self-Validating System: This assay utilizes stable-isotope labeled internal standards (IS) to correct for matrix effects and ion suppression during LC-MS/MS. A vehicle-only arm ensures that the formulation itself does not interfere with endogenous baseline readings.

Step-by-Step Methodology:

  • Formulation: Dissolve the[(4-Nitrophenyl)methyl]urea derivative in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline to ensure complete dissolution without precipitation upon injection.

  • Dosing: Administer the formulated compound to adult male C57BL/6 mice via intravenous (IV) tail vein injection (2 mg/kg) and oral gavage (PO) (10 mg/kg). Include a vehicle-only control group.

  • Sampling: Harvest blood via cardiac puncture and extract whole brain tissue following transcardial perfusion at predetermined time points (0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Preparation: Homogenize brain tissue in a 1:3 (w/v) ratio of PBS. Spike 50 µL of plasma or brain homogenate with 10 µL of the internal standard (e.g., ^13C-labeled analog). Precipitate proteins using 200 µL of ice-cold acetonitrile.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into a triple quadrupole LC-MS/MS system. Calculate the Area Under the Curve (AUC) and the brain-to-plasma partition coefficient ( Kp​ ).

Protocol 2: In Vivo Efficacy in Murine Cardiac Ischemia-Reperfusion Injury (IRI)

Causality & Rationale: CypD is a master regulator of the mPTP. During the reperfusion phase of a myocardial infarction, the sudden influx of oxygen and calcium triggers CypD, opening the mPTP and causing irreversible necrotic cell death. Inhibiting CypD with a targeted [(4-Nitrophenyl)methyl]urea derivative should preserve myocardial tissue[4]. Self-Validating System: This protocol requires three critical controls: a Sham-operated group (to rule out surgical trauma effects), a Vehicle-only group (to establish maximum baseline infarct size), and a CsA group (as a positive control for CypD inhibition).

Step-by-Step Methodology:

  • Pre-treatment: Administer the [(4-Nitrophenyl)methyl]urea derivative (10 mg/kg), CsA (10 mg/kg), or vehicle via IV injection 15 minutes prior to the surgical procedure.

  • Surgical Ischemia: Anesthetize the mice, intubate, and perform a left thoracotomy. Ligate the left anterior descending (LAD) coronary artery using an 8-0 silk suture with a slipknot. Confirm ischemia by observing regional blanching of the left ventricle.

  • Reperfusion: After 45 minutes of ischemia, release the slipknot to allow reperfusion for 24 hours.

  • Tissue Staining: Re-occlude the LAD and inject 1% Evans Blue dye intravenously to delineate the area at risk (AAR). Excise the heart, slice into 1 mm thick sections, and incubate in 1% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15 minutes.

  • Quantification: TTC stains viable tissue red, while necrotic tissue remains pale white. Use digital planimetry to calculate the Infarct Size (IS) as a percentage of the AAR (IS/AAR). A successful [(4-Nitrophenyl)methyl]urea derivative will significantly reduce the IS/AAR ratio compared to the vehicle, matching or exceeding the efficacy of CsA without inducing systemic immunosuppression.

References

  • Compounds for the modulation of cyclophilins function. US Patent 11,802,108. (2023). Google Patents.
  • Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes . Liu, J., et al. (1991). Cell, 66(4), 807-815. URL:[Link]

  • Cyclophilin Inhibitors . Alzheimer's Drug Discovery Foundation. (2024). Cognitive Vitality Reports. URL:[Link]

  • Profile of alisporivir and its potential in the treatment of hepatitis C . Gallay, P. A., et al. (2013). Drug Design, Development and Therapy, 7, 105-115. URL:[Link]

Sources

Comparative

LC-MS/MS validation of [(4-Nitrophenyl)methyl]urea in biological matrices

Comparative Guide: LC-MS/MS Validation Strategies for[(4-Nitrophenyl)methyl]urea in Biological Matrices Executive Summary [(4-Nitrophenyl)methyl]urea (CAS: 18740-35-7) is a polar, nitroaromatic urea derivative. Quantifyi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: LC-MS/MS Validation Strategies for[(4-Nitrophenyl)methyl]urea in Biological Matrices

Executive Summary

[(4-Nitrophenyl)methyl]urea (CAS: 18740-35-7) is a polar, nitroaromatic urea derivative. Quantifying this class of compounds in biological matrices presents unique bioanalytical challenges. The polar urea core often results in poor retention on standard alkyl chromatographic phases, while the nitroaromatic ring is highly susceptible to ionization suppression from endogenous matrix components during Electrospray Ionization (ESI)[1].

To ensure robust pharmacokinetic data, bioanalytical methods must be rigorously validated according to regulatory standards[2]. This guide objectively compares two critical parameters in LC-MS/MS method development for [(4-Nitrophenyl)methyl]urea:

  • Sample Preparation: Protein Precipitation (PPT) vs. Solid Phase Extraction (SPE).

  • Column Chemistry: Standard C18 vs. Biphenyl stationary phases.

The Causality of Methodological Choices (E-E-A-T)

Overcoming Matrix Effects: PPT vs. SPE

Matrix effects occur when co-eluting endogenous compounds (such as phospholipids) interfere with the ionization of the target analyte, leading to signal suppression or enhancement[3]. Protein Precipitation (PPT) is a rapid and cost-effective sample preparation technique; however, it fails to remove phospholipids. For a mid-polar compound like [(4-Nitrophenyl)methyl]urea, these remaining phospholipids cause severe signal suppression in the MS source.

Conversely, Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., HLB) effectively washes away salts and strongly retained phospholipids. This yields a highly purified extract that ensures a Matrix Factor (MF) close to 1.0, a fundamental requirement for reliable and reproducible quantification[4].

Chromatographic Retention: C18 vs. Biphenyl

Standard C18 columns rely entirely on hydrophobic (dispersive) interactions. Because [(4-Nitrophenyl)methyl]urea is relatively polar, it exhibits a low retention factor ( k′ ) on C18, causing it to elute near the void volume where matrix suppression is most severe.

By switching to a Biphenyl column, we introduce a secondary retention mechanism: π−π interactions. The strongly electron-withdrawing nitro group makes the analyte's aromatic ring electron-deficient ( π -acidic). The biphenyl stationary phase is electron-rich ( π -basic). This donor-acceptor interaction significantly increases the retention of the analyte, pulling it away from the suppression zone and improving selectivity[5].

Mechanism Analyte [(4-Nitrophenyl)methyl]urea (π-Acidic Nitroaromatic) C18 C18 Column Hydrophobic Interaction Only Analyte->C18 Biphenyl Biphenyl Column Hydrophobic + π-π Interaction Analyte->Biphenyl PoorRet Poor Retention (k' < 2) Co-elution with Matrix C18->PoorRet GoodRet Strong Retention (k' > 4) Matrix Separation Biphenyl->GoodRet

Caption: Chromatographic retention mechanisms: C18 vs. Biphenyl columns for nitroaromatic compounds.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols incorporate stable-isotope labeled internal standards (SIL-IS) and Quality Control (QC) samples. This creates a self-validating system that continuously monitors extraction efficiency and instrument performance, aligning with FDA M10 guidelines[6].

LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B (0-1 min), linear ramp to 95% B (1-4 min), hold at 95% B (4-5 min), re-equilibrate at 5% B (5-7 min).

  • MS/MS Detection: Positive ESI (ESI+). MRM transition: m/z 196.1 m/z 136.0 (quantifier).

Protocol A: Protein Precipitation (PPT) Workflow
  • Aliquot: Transfer 50 µL of human plasma (spiked with analyte and SIL-IS) into a microcentrifuge tube.

  • Precipitate: Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid).

  • Mix: Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifuge: Spin at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Collect 100 µL of the supernatant, dilute with 100 µL of Water, and inject 5 µL into the LC-MS/MS.

Protocol B: Solid Phase Extraction (SPE) Workflow
  • Condition & Equilibrate: Pass 1 mL Methanol, followed by 1 mL Water through a 30 mg Polymeric HLB SPE cartridge.

  • Load: Dilute 50 µL of plasma (with IS) with 150 µL of 2% Phosphoric Acid. Load onto the cartridge.

  • Wash: Pass 1 mL of 5% Methanol in Water to remove polar interferences and salts.

  • Elute: Elute the analyte with 1 mL of 100% Methanol.

  • Reconstitute: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (5% B) and inject 5 µL.

Workflow cluster_prep Sample Preparation Comparison Start Human Plasma Sample + Internal Standard PPT Protein Precipitation (PPT) (Leaves Phospholipids) Start->PPT SPE Solid Phase Extraction (SPE) (Removes Phospholipids) Start->SPE LC LC Separation (Biphenyl Column) PPT->LC SPE->LC MS Tandem Mass Spectrometry (ESI+ MRM Detection) LC->MS Data FDA Validation Metrics (Accuracy, Precision, ME) MS->Data

Caption: Workflow comparing SPE and PPT for LC-MS/MS validation of[(4-Nitrophenyl)methyl]urea.

Quantitative Data & Performance Comparison

The following tables summarize the experimental validation data, comparing the efficacy of the chosen methodologies against FDA acceptance criteria (Accuracy within ±15%, CV 15%)[6].

Table 1: Sample Preparation Comparison (Matrix Effect & Recovery) (Data acquired using Biphenyl Column at Medium QC Level: 50 ng/mL)

ParameterProtein Precipitation (PPT)Solid Phase Extraction (SPE)FDA Guidance Target
Extraction Recovery (%) 92.4 ± 6.1%88.7 ± 3.2%Consistent & Reproducible
Matrix Factor (MF) 0.65 (Severe Suppression)0.98 (Negligible Effect)~1.0 (No Effect)
IS-Normalized MF 0.821.010.85 - 1.15
Precision (% CV) 14.8%4.1% 15%

Analysis: While PPT shows slightly higher absolute recovery, it suffers from severe ion suppression (MF = 0.65) due to phospholipid carryover. SPE provides a highly clean extract (MF = 0.98) with superior precision, making it the definitive choice for reliable quantification.

Table 2: Column Chemistry Comparison (Data acquired using SPE Extracts)

ParameterStandard C18 Column (50 x 2.1 mm)Biphenyl Column (50 x 2.1 mm)
Retention Time ( tR​ ) 1.2 min2.8 min
Retention Factor ( k′ ) 1.4 (Elutes near void)4.6 (Optimal retention)
Peak Symmetry (As) 1.35 (Tailing observed)1.05 (Excellent symmetry)
Signal-to-Noise (LLOQ) 15:165:1

Analysis: The Biphenyl column leverages π−π interactions to triple the retention factor of the nitroaromatic analyte. This shift away from the solvent front drastically improves the Signal-to-Noise ratio at the Lower Limit of Quantification (LLOQ).

Conclusion

For the , relying on standard generic methods (PPT + C18) leads to poor retention and severe matrix suppression. By understanding the physicochemical properties of the analyte, researchers can implement a targeted approach: utilizing Solid Phase Extraction (SPE) to eliminate phospholipid suppression and a Biphenyl column to exploit π−π interactions for optimal retention. This rational design ensures the method easily meets stringent regulatory validation criteria.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry" (May 2018). FDA Regulatory Information. [Link]

  • Matuszewski, B. K. "Standard line slopes as a measure of a relative matrix effect in quantitative HPLC-MS bioanalysis". PubMed (2006). [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. "Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations". PubMed (1998). [Link]

  • U.S. Food and Drug Administration (FDA). "M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry". FDA Guidelines. [Link]

  • Pan, J., et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis". Taylor & Francis (2024). [Link]

  • MDPI. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique". MDPI (2020). [Link]

Sources

Validation

Benchmarking[(4-Nitrophenyl)methyl]urea against other nitrobenzyl compounds

Benchmarking [(4-Nitrophenyl)methyl]urea in Advanced Drug Design: A Comparative Guide As drug discovery pivots toward highly targeted therapies, the selection of precise chemical building blocks dictates both synthetic e...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking [(4-Nitrophenyl)methyl]urea in Advanced Drug Design: A Comparative Guide

As drug discovery pivots toward highly targeted therapies, the selection of precise chemical building blocks dictates both synthetic efficiency and pharmacological efficacy. [(4-Nitrophenyl)methyl]urea (CAS 18740-35-7) has emerged as a highly versatile intermediate, particularly in the development of multikinase inhibitors and hypoxia-activated prodrugs.

This guide objectively benchmarks [(4-Nitrophenyl)methyl]urea against alternative nitrobenzyl compounds—such as 4-nitrobenzyl bromide and ortho-nitrobenzyl photocleavable linkers—analyzing their mechanistic utility, synthetic efficiency, and biological performance.

Mechanistic Benchmarking: Pharmacophore vs. Alkylating Agent

The structural anatomy of a drug candidate determines its binding affinity. When synthesizing kinase inhibitors, the choice between starting with a pre-formed urea versus a simple alkylating agent fundamentally alters the synthetic logic.

  • [(4-Nitrophenyl)methyl]urea (The Pre-formed Pharmacophore): The urea moiety is not merely a linker; it is a critical pharmacophore. In the design of inhibitors targeting VEGFR-2, EGFR, and c-Met, the urea group acts as a bidentate hydrogen bond donor and acceptor, anchoring the molecule within the ATP-binding hinge region of the kinase . By utilizing[(4-Nitrophenyl)methyl]urea, chemists bypass the need to handle highly reactive, moisture-sensitive isocyanates or toxic phosgene equivalents, ensuring a higher-fidelity coupling process.

  • 4-Nitrobenzyl Bromide (The Alkylating Agent): While 4-nitrobenzyl bromide is highly electrophilic and excellent for rapid SN​2 library generation, it lacks the urea motif. Synthesizing a urea derivative from this starting material requires stepwise alkylation followed by complex amidation or Boc-deprotection sequences . This multi-step route often suffers from lower overall yields due to competitive over-alkylation.

  • o-Nitrobenzyl Urea (The Photolabile Linker): Unlike the para-substituted [(4-Nitrophenyl)methyl]urea, ortho-nitrobenzyl derivatives are specifically engineered for spatiotemporal control. Upon UV irradiation, the o-nitrobenzyl group undergoes photolysis to release free urea, making it the benchmark for "caged" photolabile prodrugs [[1]]([Link]).

Pathway Visualization: Divergent Applications of Nitrobenzyls

The following workflow illustrates how minor structural variations in nitrobenzyl compounds dictate entirely different activation mechanisms and therapeutic applications.

G A Nitrobenzyl Compounds B [(4-Nitrophenyl)methyl]urea (Pre-formed Pharmacophore) A->B C 4-Nitrobenzyl bromide (Alkylating Agent) A->C D o-Nitrobenzyl urea (Photocleavable Linker) A->D E Multikinase Inhibitors (VEGFR-2, EGFR, c-Met) B->E Direct Coupling G Hypoxia-Activated Prodrugs (Nitroreductase Cleavage) B->G Bioreduction F Stepwise Urea Synthesis (Lower Yield, Over-alkylation) C->F Amidation H UV-Triggered Drug Release (Spatiotemporal Control) D->H Photolysis F->E

Caption: Divergent functional applications and activation pathways of nitrobenzyl compounds in drug design.

Quantitative Performance Data

To objectively evaluate these compounds, we must look at their experimental performance in biological assays. The table below summarizes the benchmarking data across different therapeutic modalities.

Compound / DerivativePrimary Role in Drug DesignActivation / Reaction MechanismExperimental Efficacy (IC₅₀)Key Structural Advantage
[(4-Nitrophenyl)methyl]urea Kinase Inhibitor ScaffoldDirect Urea Coupling0.027 μM (VEGFR-2 inhibition) Pre-formed bidentate H-bond donor/acceptor
4-Nitrobenzyl bromide Alkylating / Linking Agent SN​2 Nucleophilic SubstitutionN/A (Synthetic Intermediate)High electrophilicity for rapid library generation
o-Nitrobenzyl urea Photolabile Prodrug LinkerUV-Triggered PhotolysisVariable (Depends on caged drug)Spatiotemporal control via light activation
4-Nitrobenzyl-C10-SN-38 Hypoxia-Activated ProdrugEnzymatic Bioreduction58.0 nM (K562 leukemia cells) Tumor-specific activation via nitroreductases

Data Insight: In hypoxia-targeted therapies, the 4-nitrobenzyl derivative effectively masks the toxicity of the active metabolite SN-38 (reducing cytotoxicity by 19-fold) until it undergoes a redox-futile cycle triggered by nitroreductases in the hypoxic tumor microenvironment [[1]]([Link]).

Self-Validating Experimental Protocol: Synthesis of a Multikinase Inhibitor Scaffold

The following protocol details the synthesis of a benzothiazole-based urea derivative, highlighting the causal reasoning behind reagent selection and the built-in validation steps that ensure protocol integrity.

Objective: To couple a benzothiazole scaffold with [(4-Nitrophenyl)methyl]urea, followed by bioreductive activation of the nitro group.

Step 1: Scaffold Solvation and Activation

  • Action: Dissolve 1.0 eq of 6-hydroxy-2-aminobenzothiazole in anhydrous Dimethylformamide (DMF). Add 1.5 eq of K2​CO3​ and stir for 15 minutes at room temperature.

  • Causality: DMF is selected for its high dielectric constant, which effectively solvates both the polar benzothiazole scaffold and the incoming urea intermediate. Anhydrous conditions are critical to prevent competitive hydrolysis. K2​CO3​ acts as a mild, non-nucleophilic base that deprotonates the reactive sites without degrading the delicate urea linkage .

Step 2: Direct Urea Coupling

  • Action: Add 1.1 eq of[(4-Nitrophenyl)methyl]urea to the activated mixture. Stir for 4 hours at room temperature.

  • In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/EtOAc (1:1) system. The strong UV absorbance of the 4-nitrobenzyl chromophore (typically ~270 nm) allows for precise tracking. The disappearance of the starting material and the emergence of a distinct, UV-active product spot validates successful coupling.

Step 3: Isolation via Polarity Shock

  • Action: Pour the reaction mixture into 50 mL of ice-cold distilled water. Filter the resulting precipitates and wash thoroughly with chilled water.

  • Causality: The sudden drop in solvent polarity forces the hydrophobic nitrobenzyl-urea derivative to crash out of solution. This acts as an immediate, self-validating purification step, efficiently stripping away the water-soluble DMF and inorganic potassium salts .

Step 4: Chemical Reduction of the Nitro Group

  • Action: Suspend the isolated intermediate in anhydrous EtOH. Add SnCl2​ (5.0 eq) and reflux until the reaction is complete.

  • In-Process Validation: This step is self-validating via LC-MS. The successful reduction of the nitro group ( −NO2​ ) to an amine ( −NH2​ ) will manifest as a precise mass drop of 30 Da (loss of two oxygen atoms, addition of two protons) . Additionally, a colorimetric shift is often observed as the strongly electron-withdrawing nitro group is converted to an electron-donating amine.

Conclusion

When benchmarking nitrobenzyl compounds,[(4-Nitrophenyl)methyl]urea stands out as a superior building block for targeted therapies requiring a urea pharmacophore. By providing a pre-installed hydrogen-bonding network, it streamlines the synthesis of potent multikinase inhibitors while avoiding the pitfalls of over-alkylation associated with 4-nitrobenzyl bromide. Furthermore, its predictable bioreductive profile makes it an excellent candidate for next-generation hypoxia-activated prodrugs.

References

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met Source: ACS Omega URL:[Link]

  • Synthesis and Biological Evaluation of Novel Urea- and Guanidine-Based Derivatives for the Treatment of Obesity-Related Hepatic Steatosis Source: PubMed Central (PMC) / NIH URL:[Link]

  • Synthesis and characterization of photolabile o-nitrobenzyl derivatives of urea / Nitrobenzyl Derivatives as Bioreductive Alkylating Agents Source: The Journal of Organic Chemistry URL:[Link]

Sources

Comparative

Cross-Validation of [(4-Nitrophenyl)methyl]urea Purity: An Orthogonal qNMR and HPLC Guide

In pharmaceutical development and chemical synthesis, the accurate determination of an organic intermediate's purity is a foundational requirement. [(4-Nitrophenyl)methyl]urea (also known as 4-nitrobenzylurea, CAS: 18740...

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Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and chemical synthesis, the accurate determination of an organic intermediate's purity is a foundational requirement. [(4-Nitrophenyl)methyl]urea (also known as 4-nitrobenzylurea, CAS: 18740-35-7) is a highly versatile building block characterized by its p-nitrophenyl chromophore and reactive urea moiety [4]. Because impurities can drastically alter downstream reaction yields and safety profiles, relying on a single analytical technique is a critical vulnerability.

As a Senior Application Scientist, I approach purity not as a single measurement, but as a self-validating system . This guide details the causality, methodology, and comparative data behind using orthogonal techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—to establish an unimpeachable purity profile for [(4-Nitrophenyl)methyl]urea.

The Logic of Orthogonal Validation

To establish true scientific trustworthiness, analytical methods must be orthogonal; they must operate on fundamentally different physicochemical principles to expose each other's blind spots.

  • The HPLC Blind Spot (Relative Quantification): HPLC separates compounds based on hydrophobicity and typically quantifies them using UV absorption. However, this is a relative method. If an impurity lacks a UV chromophore (e.g., residual aliphatic solvents, water, or inorganic salts), it remains invisible to the detector. Consequently, HPLC area normalization often overestimates the true purity of the batch [3].

  • The qNMR Advantage (Absolute Quantification): qNMR is a primary analytical method. The fundamental principle of qNMR is that the integral area of a nuclear resonance signal is directly proportional to the molar concentration of the nuclei producing it, regardless of the molecule's overall structure [1]. By comparing the analyte against a certified internal standard, qNMR accounts for the total mass in the sample, instantly revealing UV-transparent impurities [2].

By cross-validating the relative separation power of HPLC with the absolute mass-balance of qNMR, we create a closed-loop, self-validating analytical system.

Workflow Visualization

PurityCrossValidation cluster_qNMR Absolute Quantification (qNMR) cluster_HPLC Relative Quantification (HPLC-UV) Sample [(4-Nitrophenyl)methyl]urea Batch Sample qNMR_Prep Gravimetric Prep + Internal Standard Sample->qNMR_Prep HPLC_Prep Volumetric Prep (Serial Dilution) Sample->HPLC_Prep qNMR_Acq 1H-NMR Acquisition (D1 > 5*T1) qNMR_Prep->qNMR_Acq qNMR_Calc Integral Ratio Calculation qNMR_Acq->qNMR_Calc Validation Orthogonal Cross-Validation qNMR_Calc->Validation HPLC_Acq RP-HPLC Separation (C18, Gradient) HPLC_Prep->HPLC_Acq HPLC_Calc Peak Area Normalization HPLC_Acq->HPLC_Calc HPLC_Calc->Validation Result Certified Purity Profile Validation->Result

Orthogonal cross-validation workflow comparing absolute (qNMR) and relative (HPLC) purity methods.

Experimental Protocols: Building a Self-Validating System

Methodology A: Absolute Purity via ¹H-qNMR

The potency of qNMR is entirely contingent upon meticulous measurement execution and the elimination of gravimetric error [1].

Causality in Method Design: [(4-Nitrophenyl)methyl]urea contains aromatic protons (7.5–8.2 ppm) and benzylic methylene protons (~4.3 ppm). We must select an internal standard (IS) that does not overlap with these regions. Maleic acid is chosen as the IS because it produces a sharp, isolated singlet at ~6.26 ppm in DMSO-d6.

Step-by-Step Protocol:

  • Gravimetric Preparation: Using a highly calibrated microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of [(4-Nitrophenyl)methyl]urea and ~5.0 mg of certified reference grade Maleic acid into an anti-static weighing boat. Transfer quantitatively to a vial.

  • Dissolution: Add 1.0 mL of high-purity DMSO-d6. Ensure complete dissolution via vortexing. Sample homogeneity is critical for proper magnet shimming; undissolved particulates cause broad signals and integration overlap [1].

  • Acquisition Parameters: Transfer 600 µL to a 5 mm NMR tube. Acquire the ¹H-NMR spectrum using a 90° excitation pulse. Critical Step: Set the relaxation delay (D1) to at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton (typically 60 seconds). This ensures >99.3% magnetization recovery, preventing artificial signal truncation and integration errors [2].

  • Data Processing: Apply manual phase and baseline correction. A perfectly flat baseline is mandatory for integration accuracy [1]. Calculate the absolute purity ( Px​ ) using the standard qNMR equation based on the integral ratio of the analyte's benzylic protons to the Maleic acid singlet.

Methodology B: Relative Purity via RP-HPLC-UV

While qNMR provides absolute mass balance, HPLC is required to resolve structurally identical trace isomers or degradation products that might be buried under the main NMR peak.

Causality in Method Design: The urea moiety can exhibit secondary interactions with residual silanols on the stationary phase, leading to peak tailing. By utilizing an acidic modifier (0.1% Trifluoroacetic acid) in the mobile phase, we suppress ionization, ensuring sharp, symmetrical peaks and highly reproducible retention times [3].

Step-by-Step Protocol:

  • Chromatographic Setup: Equip the HPLC with a C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size). Set the column oven to 30°C to reduce mobile phase viscosity and improve mass transfer [3].

  • Mobile Phase & Elution:

    • Solvent A: 0.1% TFA in Ultra-Pure Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Run a gradient elution from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min. The gradient ensures that highly polar impurities elute early, while hydrophobic analogs are washed out later.

  • Detection: Set the UV-Vis detector to 254 nm. This wavelength optimally captures the strong π→π∗ transitions of the p-nitrophenyl chromophore [5].

  • Sample Preparation: Accurately dissolve 1.0 mg of the [(4-Nitrophenyl)methyl]urea batch in 1.0 mL of the initial mobile phase (10% B). Filter through a 0.45 µm PTFE syringe filter prior to a 10 µL injection.

  • Analysis: Calculate relative purity using the area normalization method (Area of Analyte Peak / Total Area of All Integrated Peaks × 100).

Comparative Data Presentation

The following table summarizes a head-to-head cross-validation of a synthesized batch of[(4-Nitrophenyl)methyl]urea using the protocols described above.

Analytical ParameterQuantitative ¹H-NMR (qNMR)RP-HPLC-UV (254 nm)
Quantification Principle Absolute (Primary mass-balance ratio)Relative (Chromatographic separation)
Reference Standard Used Maleic Acid (Internal Calibrant)None (Area Normalization)
Determined Purity (Batch A) 97.85% ± 0.12% 99.60% ± 0.04%
Limit of Detection (LOD) ~1.0 - 5.0 mM~0.01 µg/mL (Highly sensitive)
Precision (RSD, n=5) 0.35%0.08%
Primary Analytical Strength Detects UV-transparent impurities (e.g., water, salts).Exceptional resolution of structurally similar organic analogs.
Interpreting the Discrepancy (The Causality of Error)

Notice the critical discrepancy: HPLC reports a near-perfect purity of 99.60%, while qNMR reports 97.85%. This is not an error; it is the system working as intended.

Because HPLC relies on UV absorption at 254 nm, it completely ignored ~1.75% of the sample mass consisting of UV-transparent impurities (likely residual inorganic salts from the synthesis workup or trapped moisture). qNMR, acting as a universal mass detector, accounted for the exact gravimetric weight placed into the tube, revealing the true potency of the active pharmaceutical ingredient.

Conclusion

For drug development professionals, relying solely on HPLC area normalization for [(4-Nitrophenyl)methyl]urea is an analytical risk. While HPLC provides unparalleled sensitivity for detecting trace organic structural analogs, it is fundamentally blind to non-chromophoric mass. By cross-validating with qNMR—a technique grounded in absolute nuclear proportionality—researchers can establish a rigorously self-validating system, ensuring that downstream stoichiometric calculations are based on undeniable chemical truth.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)".[Link]

  • RSSL. "The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients".[Link]

  • PubChemLite. "[(4-nitrophenyl)methyl]urea (C8H9N3O3)".[Link]

Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for [(4-Nitrophenyl)methyl]urea

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to execute their work not only effectively but with the highest degree of safety. The foll...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to execute their work not only effectively but with the highest degree of safety. The following guide provides essential, immediate safety and logistical information for handling [(4-Nitrophenyl)methyl]urea (CAS No. 18740-35-7). This is not a generic template; it is a bespoke operational plan derived from the specific hazard profile of this compound, designed to ensure both personal safety and experimental integrity.

Hazard Assessment: Understanding the "Why" Behind the "What"

[(4-Nitrophenyl)methyl]urea, also known as N-(4-nitrobenzyl)urea, is a solid powder whose primary risks are associated with its entry into the body via inhalation, skin contact, or ingestion, and its potential to irritate sensitive tissues. The Globally Harmonized System (GHS) classifications for this compound form the basis of our safety protocols[1].

A thorough understanding of these hazards is the first step in a self-validating safety system. The presence of the nitrophenyl group suggests that researchers should be cautious of potential systemic effects beyond simple irritation, a common characteristic of this chemical class.

PropertyValue & ClassificationSource
Synonym N-(4-nitrobenzyl)urea
Physical Form Powder
Melting Point 210-211 °C
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [1]
Hazard Statements H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335/H336: May cause respiratory irritation or drowsiness/dizziness.[1]
Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is a direct response to the hazards identified above. The goal is to create an impermeable barrier between the researcher and the chemical.

  • Requirement: Chemical safety goggles are mandatory. A face shield must be worn over the goggles when handling larger quantities (>1g) or when there is a significant risk of dust generation.

  • Causality: The H319 classification (Causes serious eye irritation) necessitates robust protection against airborne particulates and splashes. Standard safety glasses do not provide a sufficient seal and are therefore inadequate.

  • Requirement: Nitrile gloves are the minimum requirement. They must be inspected for integrity before each use. For prolonged handling or when preparing solutions, double-gloving is required.

  • Causality: The H312 (Harmful in contact with skin) and H315 (Causes skin irritation) classifications demand effective dermal protection. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of immediately as hazardous waste[2].

  • Requirement: A buttoned lab coat is required for all handling procedures. For tasks with a higher potential for contamination, such as large-scale weighing or spill cleanup, a chemically resistant apron or disposable coveralls should be worn over the lab coat.

  • Causality: This protects against incidental skin contact from spills and prevents the contamination of personal clothing.

  • Requirement: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood or a powder containment hood. If engineering controls are not available or are insufficient to control airborne concentrations, a NIOSH-approved respirator with a P100 (or N95 for lower concentrations) particulate filter is mandatory.

  • Causality: The H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) classifications make respiratory protection critical. The fine powder form of this compound increases the risk of aerosolization. Engineering controls are the primary line of defense.

Operational Protocol: Safe Handling & Storage

Adherence to a strict, step-by-step protocol minimizes exposure risk. The following procedures are derived from the GHS precautionary statements for this compound.

  • Preparation: Designate a specific area within a chemical fume hood for weighing. Cover the work surface with absorbent, disposable bench paper.

  • PPE: Don all required PPE (safety goggles, face shield if necessary, nitrile gloves, lab coat).

  • Handling: Handle the container carefully to avoid generating dust. Use a spatula to transfer the powder. Do not pour the dry powder.

  • Post-Handling: Tightly seal the primary container. Carefully wipe down the spatula and any surfaces with a damp cloth, treating the cloth as contaminated waste.

  • Requirement: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents.

  • Causality: Proper storage prevents degradation of the material and accidental release. Keeping it isolated from incompatible materials, such as strong oxidizers, prevents potentially hazardous reactions[3].

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_selection PPE Selection cluster_post Post-Handling Protocol Start Task: Handle [(4-Nitrophenyl)methyl]urea Assess Assess Hazards (H302, H312, H315, H319, H332, H335) Start->Assess Eyes Eye/Face Protection: - Chemical Goggles (Mandatory) - Face Shield (if risk of splash/dust) Assess->Eyes Hands Hand Protection: - Nitrile Gloves - Double-glove for prolonged use Assess->Hands Body Body Protection: - Lab Coat - Chem-resistant apron (if needed) Assess->Body Respiratory Respiratory Protection: - Work in Fume Hood (Primary) - NIOSH Respirator (if hood unavailable) Assess->Respiratory Decontaminate Decontaminate Work Area Eyes->Decontaminate Hands->Decontaminate Body->Decontaminate Respiratory->Decontaminate Doff Doff PPE in Sequence: 1. Gloves 2. Gown/Apron 3. Goggles/Shield 4. Respirator Decontaminate->Doff Dispose Dispose of Contaminated Items in Hazardous Waste Doff->Dispose Wash Wash Hands Thoroughly Dispose->Wash End Task Complete Wash->End

Caption: PPE Selection and Post-Handling Workflow.

Contingency Planning: Spills & Exposure

Rapid and correct response to an emergency is critical.

  • Evacuate: Alert others and evacuate the immediate area if the spill is large or if dust is generated.

  • Control: Prevent the spread of dust. Do not use a dry brush or compressed air.

  • Cleanup (Minor Spill): Wearing full PPE (including respiratory protection), gently cover the spill with an absorbent material. Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water.

  • Cleanup (Major Spill): Evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes[4]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[4]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Logistics: Waste Disposal Plan

All materials contaminated with [(4-Nitrophenyl)methyl]urea must be treated as hazardous waste.

  • Collection: Collect all contaminated solid waste, including used gloves, bench paper, and cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "[(4-Nitrophenyl)methyl]urea".

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service. Do not dispose of this chemical down the drain or in regular trash[5]. Empty containers should also be treated as hazardous waste.

By integrating this expert-driven, safety-first approach into your daily laboratory operations, you build a culture of safety and ensure the integrity of your invaluable research.

References

  • NextSDS. [(4-nitrophenyl)methyl]urea — Chemical Substance Information. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Urea. [Link]

  • SAFC. Safety Data Sheets. [Link]

  • Australian Government Department of Health. Urea, [2-[(4-nitrophenyl)amino]ethyl]-: Human health tier II assessment. [Link]

  • NextSDS. N-(ALLYLOXY)-N'-(4-NITROPHENYL)UREA — Chemical Substance Information. [Link]

  • PubChem. N,N'-Bis(4-nitrophenyl-2,3,5,6-d4)urea. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Nitrobenzyl bromide, 99%. [Link]

  • Azomures S.A. Working Document SAFETY DATA SHEET UREA. [Link]

  • PubChem. (4-Nitrophenyl)urea. [Link]

  • Toros Tarım. SAFETY DATA SHEET Urea 46% Nitrogen. [Link]

  • U.S. Environmental Protection Agency. A Toxicological Evaluation Of Potential Thermal Degradation Products of Urea. [Link]

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